2,6-Diisopropyliodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZPYVCTLOROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432936 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-47-0 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Diisopropyliodobenzene, a key intermediate in organic synthesis. It includes detailed physicochemical properties, safety and handling information, a validated synthesis protocol, and a generalized experimental workflow, designed to support its application in research and development.
Physicochemical and Identification Properties
This compound is a sterically hindered aryl iodide. Its bulky isopropyl groups make it a valuable building block for creating complex molecular architectures where specific spatial arrangements are required. Its primary identifier is its Chemical Abstracts Service (CAS) number.
| Property | Value | Reference |
| CAS Number | 163704-47-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇I | [1][3] |
| Molecular Weight | 288.17 g/mol | [3][4] |
| Synonyms | 2-Iodo-1,3-diisopropylbenzene, 1-Iodo-2,6-diisopropylbenzene | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Data not available in cited sources | [1][2] |
| Melting Point | Data not available in cited sources | [1][2] |
| Density | Data not available in cited sources | [1][2] |
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential toxicity and irritant nature.[1] Adherence to standard laboratory safety protocols is mandatory.
| Category | Information | Reference |
| Known Hazards | The compound is considered toxic and may cause irritation.[1] Care should be taken to prevent ingestion, inhalation, or skin absorption.[1] | [1] |
| Personal Protective Equipment | Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. | |
| Storage Conditions | Store in a refrigerator at 2-8°C, protected from light.[1] | [1] |
Note: Specific GHS hazard classifications and precautionary statements for this compound were not available in the consulted resources.
Synthesis Protocol: Sandmeyer-type Reaction
The following is a detailed protocol for the synthesis of this compound from 2,6-diisopropylaniline.[5] This method involves a diazotization reaction followed by iodination.
3.1. Materials and Reagents
-
2,6-diisopropylaniline (7.09 g, 40 mmol)
-
Concentrated Hydrochloric Acid (18 mL)
-
Deionized Water (54 mL + 16 mL + 6 mL)
-
Sodium Nitrite (NaNO₂) (2.76 g, 40 mmol)
-
Potassium Iodide (KI) (6.64 g, 40 mmol)
-
Hexane
-
Aqueous Sodium Nitrite solution
-
Saturated Saline solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
3.2. Experimental Procedure
-
Diazotization: A solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) in a mixture of water (54 mL) and concentrated hydrochloric acid (18 mL) is prepared in a flask suitable for cooling.[5]
-
The mixture is cooled in an ice bath with sufficient stirring. A solution of sodium nitrite (2.76 g, 40 mmol) in 16 mL of water is added dropwise to the cooled mixture.[5]
-
Following the addition, the resulting mixture is stirred for an additional 10 minutes in the ice bath to ensure complete formation of the diazonium salt.[5]
-
Iodination: A solution of potassium iodide (6.64 g, 40 mmol) in 6 mL of water is added to the diazonium salt mixture.[5]
-
The reaction is stirred for 4 hours at room temperature, then heated to reflux for 1 hour to complete the substitution.[5]
3.3. Workup and Purification
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with hexane.[5]
-
The organic extract is washed sequentially with an aqueous sodium nitrite solution and then with a saturated saline solution.[5]
-
The washed organic layer is dried over anhydrous magnesium sulfate.[5]
-
The solvent is removed by evaporation under reduced pressure.[5]
-
The resulting residue is purified by column chromatography on silica gel, eluting with hexane, to yield the final product, this compound, as an oil (5.09 g).[5]
Applications in Organic Synthesis
This compound is a versatile intermediate primarily used in the pharmaceutical, pesticide, and dye industries.[1] Its sterically hindered nature makes it a valuable substrate in cross-coupling reactions and for the synthesis of other functionalized aromatic compounds where control of regioselectivity is critical.[1]
The following diagram illustrates a generalized workflow for a metal-catalyzed cross-coupling reaction, a common application for this compound.
Caption: Generalized workflow for a cross-coupling reaction.
This workflow highlights the key stages from reactants to the final purified product, representing a typical synthetic application for this compound in modern organic chemistry.
References
Synthesis of 2,6-Diisopropyliodobenzene from 2,6-Diisopropylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diisopropyliodobenzene from 2,6-diisopropylaniline. This transformation is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The core of this process lies in the Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2]
The synthesis involves two primary stages: the diazotization of 2,6-diisopropylaniline, followed by the introduction of iodine using an iodide salt. This guide presents a detailed experimental protocol, quantitative data from a representative synthesis, and visualizations of the reaction pathway and experimental workflow to aid in the understanding and replication of this important chemical transformation.
Reaction Pathway: The Sandmeyer Reaction
The conversion of 2,6-diisopropylaniline to this compound is achieved through a Sandmeyer-type reaction. The first step is the diazotization of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3][] The resulting aryldiazonium salt is a versatile intermediate.[5] For the introduction of iodine, the diazonium salt is treated with a source of iodide ions, such as potassium iodide.[6][7] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination proceeds without it.[5][6] The overall reaction is an example of a radical-nucleophilic aromatic substitution.[1][2]
References
2,6-Diisopropyliodobenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-diisopropyliodobenzene, a key intermediate in organic synthesis.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below, providing a foundational dataset for its use in experimental design and chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇I | [1][2] |
| Molecular Weight | 288.17 g/mol | [2] |
| CAS Number | 163704-47-0 | [1][2] |
| Synonyms | 2-Iodo-1,3-diisopropylbenzene, 2-iodo-1,3-di(propan-2-yl)benzene | [1][2] |
Synthesis and Experimental Workflow
While specific, detailed experimental protocols for novel applications are often proprietary, the synthesis of this compound and its subsequent use as a chemical intermediate follows established organic chemistry principles. A generalized workflow for its synthesis and utilization in cross-coupling reactions is outlined below.
Caption: Generalized workflow for the synthesis and application of this compound.
Disclaimer: This is a generalized representation. Specific reagents, conditions, and purification methods will vary depending on the target molecule and reaction scale. Researchers should consult peer-reviewed literature for detailed experimental protocols relevant to their specific application. The safe handling of all chemical reagents in a controlled laboratory environment is paramount.
References
physical and chemical properties of 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropyliodobenzene is a sterically hindered organoiodine compound that serves as a valuable building block in organic synthesis. Its unique structural features, characterized by the presence of two bulky isopropyl groups flanking the iodine atom, impart distinct reactivity and make it a crucial intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and common chemical transformations. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a strong odor.[1] While some of its physical properties are not widely reported in the literature, estimations can be made based on related compounds.
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 163704-47-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇I | [1][3] |
| Molecular Weight | 288.17 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Strong | [1] |
Quantitative Physical Data
| Property | Value | Source(s) and Notes |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | ~1.171 g/mL at 25 °C (estimated) | Estimated based on the density of 1-bromo-2,6-diisopropylbenzene. |
| Solubility | Soluble in common organic solvents such as hexane, ethyl acetate, and dichloromethane. | Inferred from its nonpolar structure and purification protocols. |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved from 2,6-diisopropylaniline via a Sandmeyer-type reaction.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,6-diisopropylaniline.
Experimental Protocol:
-
Diazotization: In a flask, dissolve 2,6-diisopropylaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 10 minutes in the cold.
-
Iodination: In a separate flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.
-
Stir the mixture for several hours at room temperature, followed by refluxing for a period to ensure complete reaction.
-
Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent such as hexane.
-
Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a nonpolar eluent like hexane to yield the pure product as an oil.
Purification of Aryl Iodides
General purification of aryl iodides, including this compound, can be achieved through several methods.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude aryl iodide in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aryl iodide.
Chemical Reactivity and Applications
This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the isopropyl groups can influence its reactivity, often requiring specific catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, and perform an aqueous workup by extracting with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine).[2]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature or with gentle heating.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and perform an aqueous workup.
-
Purification: Purify the crude product by flash column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) in an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) to the flask.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Work-up and Purification: After the reaction is complete, cool to room temperature, quench the reaction, and perform an extractive work-up. Purify the product by column chromatography.
Analysis and Characterization
Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectroscopic characteristics based on its structure and general principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of each isopropyl group and a septet for the methine proton of each isopropyl group. The aromatic protons will appear as a multiplet in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl groups. In the aromatic region, signals for the four different types of aromatic carbons are expected. The carbon atom attached to the iodine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic ring and the isopropyl groups.
-
C=C stretching vibrations of the aromatic ring.
-
C-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.17 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns will likely involve the loss of isopropyl groups and other characteristic fragments.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. It is described as being toxic and a potential irritant.[1] Standard safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a sterically hindered aryl iodide with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While some of its physical properties are not well-documented, its synthesis and reactivity are well-established. This guide provides a foundational understanding of this important chemical, offering detailed protocols and insights that are valuable for researchers and professionals in the chemical and pharmaceutical sciences. The provided experimental procedures serve as a starting point, and optimization may be necessary for specific applications.
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,6-diisopropyliodobenzene. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | t | 1H | Ar-H (H4) |
| ~7.0 - 7.2 | d | 2H | Ar-H (H3, H5) |
| ~3.0 - 3.2 | sept | 2H | CH(CH₃)₂ |
| ~1.2 - 1.3 | d | 12H | CH(CH ₃)₂ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~150 - 152 | C-I (C1) |
| ~148 - 150 | C-CH (C2, C6) |
| ~128 - 130 | CH (C4) |
| ~124 - 126 | CH (C3, C5) |
| ~34 - 36 | C H(CH₃)₂ |
| ~23 - 25 | CH(C H₃)₂ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1460 | Medium-Strong | Aromatic C=C stretch |
| ~1380, ~1365 | Medium | Isopropyl C-H bend (gem-dimethyl) |
| ~750 | Strong | C-H out-of-plane bend (1,2,3-trisubstituted) |
| Below 600 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 288 | High | [M]⁺ (Molecular Ion) |
| 273 | Medium | [M - CH₃]⁺ |
| 161 | High | [M - I]⁺ |
| 119 | Medium | [M - I - C₃H₆]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of this compound
A detailed and reliable method for the synthesis of this compound has been reported and is outlined below.[1]
Reaction Scheme:
Procedure:
-
In a suitable reaction vessel, dissolve 7.09 g (40 mmol) of 2,6-diisopropylaniline in a mixture of 54 ml of water and 18 ml of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the resulting mixture for an additional 10 minutes.
-
To this mixture, add a solution of 6.64 g (40 mmol) of potassium iodide in 6 ml of water.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Following the stirring period, heat the mixture to reflux for 1 hour.
-
After cooling to room temperature, extract the reaction mixture with hexane.
-
Wash the organic extract sequentially with an aqueous solution of sodium thiosulfate and then with a saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with hexane, to obtain this compound as an oil.[1]
Visualization of Spectroscopic Correlations
The following diagram illustrates the logical relationship between the structure of this compound and its key predicted spectroscopic features.
References
Structural Analysis of 2,6-Diisopropyliodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2,6-diisopropyliodobenzene (CAS No. 163704-47-0), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational chemical principles with spectral data from analogous compounds to present a predictive but thorough structural characterization. This guide also outlines a detailed experimental protocol for its synthesis via the direct iodination of 1,3-diisopropylbenzene. The information herein is intended to support research and development activities by providing a robust framework for the identification and utilization of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] Its sterically hindered structure, with two isopropyl groups flanking the iodine atom, significantly influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 163704-47-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇I | [1][2][3] |
| Molecular Weight | 288.17 g/mol | [2][3] |
| IUPAC Name | 2-iodo-1,3-di(propan-2-yl)benzene | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Spectroscopic and Chromatographic Data (Predicted and Analog-Based)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to exhibit three distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | t | 1H | Ar-H (H4) |
| ~ 7.0 - 7.2 | d | 2H | Ar-H (H3, H5) |
| ~ 3.0 - 3.2 | sept | 2H | -CH (CH₃)₂ |
| ~ 1.2 - 1.3 | d | 12H | -CH(CH₃ )₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted based on the known shifts for 1,3-diisopropylbenzene, with adjustments for the iodine substituent.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 152 | C -I (C2, C6) |
| ~ 128 - 130 | Ar-C H (C4) |
| ~ 124 - 126 | Ar-C H (C3, C5) |
| ~ 100 - 105 | Ar-C -I (C1) |
| ~ 34 - 36 | -C H(CH₃)₂ |
| ~ 23 - 25 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600 - 1585 | Medium | Aromatic C=C Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Stretch |
| 1385 - 1365 | Medium | C-H Bend (Isopropyl) |
| 900 - 675 | Strong | Aromatic C-H Out-of-plane Bend |
| ~ 550 | Medium | C-I Stretch |
Mass Spectrometry (Predicted)
The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of an isopropyl group and subsequent rearrangement of the aromatic ring, analogous to the fragmentation of 2,6-dimethyliodobenzene.[4]
| m/z | Relative Intensity | Assignment |
| 288 | High | [M]⁺ |
| 245 | High | [M - C₃H₇]⁺ |
| 118 | Medium | [M - I]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the iodination of arenes using iodic acid, which is suitable for sterically hindered substrates.[7]
Reaction:
C₆H₄(CH(CH₃)₂)₂ + HIO₃ + H₂SO₄ → IC₆H₃(CH(CH₃)₂)₂ + H₂O
Materials:
-
1,3-Diisopropylbenzene
-
Iodic acid (HIO₃)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (95%)
-
Sodium sulfite (Na₂SO₃)
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).
-
Add 1,3-diisopropylbenzene (20 mmol) to the stirred mixture.
-
Cool the flask in an ice-water bath to approximately 5°C.
-
Slowly add concentrated sulfuric acid (10 mL, approx. 0.2 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture in the ice-water bath for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for 1 hour.
-
Heat the reaction mixture to 45-50°C and stir for 2 hours. For optimal yield, the mixture can be left to stir overnight at room temperature.[7]
-
Pour the final reaction mixture into 100 g of ice-water containing dissolved sodium sulfite (5 g) to reduce any excess iodine species.
-
Extract the oily product with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound.
Visualizations
Synthesis and Characterization Workflow
References
- 1. Cas 163704-47-0,this compound | lookchem [lookchem.com]
- 2. This compound | 163704-47-0 [chemicalbook.com]
- 3. 2-Iodo-1,3-diisopropylbenzene | C12H17I | CID 9925960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 163704-47-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Bulky Aryl Iodides: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered aryl iodides, aromatic compounds where the iodine atom is flanked by bulky substituents, have emerged as indispensable building blocks in modern organic synthesis. Their unique reactivity and structural properties make them crucial precursors for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The introduction of sterically demanding groups around the reactive C-I bond poses significant synthetic challenges, which have spurred the development of innovative methodologies. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for accessing these valuable compounds, with a focus on their application in cross-coupling reactions.
Historical Perspective and Key Discoveries
The journey to effectively synthesize and utilize sterically hindered aryl iodides is intertwined with the broader history of aromatic chemistry. Early methods for iodination often proved inadequate for substrates bearing bulky ortho-substituents, leading to low yields or undesired side reactions. A historical overview reveals a progressive development of more robust and selective synthetic tools.
The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided an early route to aryl halides from aryl diazonium salts. While a cornerstone of aromatic chemistry, its application to sterically hindered anilines can be challenging, often requiring carefully optimized conditions to achieve satisfactory yields.
Direct electrophilic iodination of arenes is another fundamental approach. However, the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring, and steric hindrance can significantly impede the reaction at the desired position. The development of more potent iodinating agents and catalytic systems has been crucial in overcoming these limitations.
A significant breakthrough in the synthesis of aryl iodides from other aryl halides was the advent of the aromatic Finkelstein reaction . While the classic Finkelstein reaction was known for alkyl halides, its application to aromatic systems was not straightforward. The development of copper- and nickel-catalyzed methods, particularly the work from the Buchwald group on copper(I)-catalyzed halogen exchange using diamine ligands, provided a mild and general route to aryl iodides from the more readily available aryl bromides and chlorides.[1][2][3][4][5][6] This transformation has proven particularly valuable for the synthesis of sterically hindered aryl iodides.
The rise of palladium-catalyzed cross-coupling reactions in the late 20th century, particularly the Buchwald-Hartwig amination and the Ullmann condensation , created a surge in demand for functionalized aryl halides, including sterically hindered variants. The seminal contributions of Stephen Buchwald and John Hartwig in the 1990s revolutionized the formation of carbon-nitrogen bonds, and their work highlighted the critical role of ligand design in enabling the coupling of sterically demanding substrates.[7][8][9][10][11][12][13][14] The development of bulky, electron-rich phosphine ligands was a watershed moment, allowing for the efficient coupling of previously unreactive sterically hindered aryl halides.[7][8][9][10][11][13][14][15]
Synthetic Methodologies
The synthesis of sterically hindered aryl iodides can be broadly categorized into three main strategies: iodination of a pre-existing aromatic ring, modification of a precursor containing an iodine atom, and functionalization of an aromatic amine.
Electrophilic Iodination of Sterically Hindered Arenes
Direct iodination of arenes bearing bulky substituents can be achieved using various iodinating agents. The choice of reagent and reaction conditions is critical to overcome the steric hindrance and achieve the desired regioselectivity.
Table 1: Electrophilic Iodination of Hindered Arenes
| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 1,3,5-Tri-tert-butylbenzene | I₂, HIO₃, H₂SO₄ | 2,4,6-Tri-tert-butyl-1-iodobenzene | - | [16] |
| Phenol | I₂, aq. NaOH | 2-Iodophenol and 4-Iodophenol | - | [17] |
| 2,6-Di-tert-butylphenol | I₂, Morpholine | 2,6-Di-tert-butyl-4-iodophenol | - | [17] |
| Phenols | Thallium(I) acetate, I₂ | ortho-Iodophenols | - | [18] |
Note: Specific yield data for some historical or general procedures is not always available in the cited abstracts.
The Sandmeyer Reaction of Hindered Anilines
The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom via a diazonium salt intermediate derived from an aromatic amine. This method is particularly useful when the corresponding aniline is readily available.
Table 2: Sandmeyer Reaction for the Synthesis of Hindered Aryl Iodides
| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 2,6-Diisopropylaniline | 1. NaNO₂, HCl, H₂O, 0°C; 2. KI, H₂O, rt then reflux | 2,6-Diisopropylphenyl iodide | ~44 | [19] |
| General Aryl Amines | NaNO₂, H₂SO₄, H₂O; then NaI, Et₂O | Aryl Iodide | 70 (for a specific example) | [19] |
The Aromatic Finkelstein Reaction
The copper-catalyzed Finkelstein reaction has emerged as a powerful tool for the synthesis of aryl iodides from aryl bromides. This method is often mild and tolerates a wide range of functional groups.
Table 3: Copper-Catalyzed Aromatic Finkelstein Reaction
| Substrate (Aryl Bromide) | Catalyst/Ligand | Conditions | Product (Aryl Iodide) | Conversion (%) | Reference |
| Various Aryl Bromides | 5 mol% CuI, 10 mol% 1,2- or 1,3-diamine | NaI, dioxane, 110°C | Corresponding Aryl Iodide | ~99 | [1][2][3][4] |
| Various Bromo-substrates | Cu(I) or Cu(II), Diethylenetriamine | NaI | Corresponding Aryl Iodide | High | [20] |
Applications in Cross-Coupling Reactions
Sterically hindered aryl iodides are highly valued for their superior reactivity in a variety of cross-coupling reactions compared to their bromide and chloride counterparts. The weaker C-I bond facilitates oxidative addition, a key step in many catalytic cycles.
The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O, C-N, and C-S bonds. While traditional Ullmann conditions are often harsh, modern protocols with specialized ligands have enabled the coupling of sterically hindered substrates.[1][21][22][23][24][25][26][27]
The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The development of bulky, electron-rich phosphine ligands has been instrumental in extending the scope of this reaction to include sterically congested aryl iodides and amines.[7][10][11][12][13][14]
Table 4: Cross-Coupling Reactions of Sterically Hindered Aryl Iodides
| Aryl Iodide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| ortho-Substituted Aryl Iodides | Sterically Hindered Phenols | CuI, Picolinic acid | Diaryl Ethers | Good to Excellent | [1] |
| Sterically Hindered Aryl Iodides | Sulfenamides | CuI | S-Aryl Sulfenamides | High | [21] |
| Sterically Hindered Aryl Iodides | Amines | Pd-based catalysts with bulky phosphine ligands | Arylamines | High | [7][10][11][12][13][14] |
Experimental Protocols
Synthesis of 2,6-Diisopropylphenyl Iodide via Sandmeyer Reaction[19]
Materials:
-
2,6-Diisopropylaniline (7.09 g, 40 mmol)
-
Concentrated Hydrochloric Acid (18 mL)
-
Water (54 mL + 16 mL + 6 mL)
-
Sodium Nitrite (2.76 g, 40 mmol)
-
Potassium Iodide (6.64 g, 40 mmol)
-
Hexane
-
Aqueous Sodium Thiosulfate
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
In a suitable flask, dissolve 2,6-diisopropylaniline (7.09 g, 40 mmol) in a mixture of water (54 mL) and concentrated hydrochloric acid (18 mL).
-
Cool the mixture in an ice bath with sufficient stirring.
-
Slowly add a solution of sodium nitrite (2.76 g, 40 mmol) in water (16 mL) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 10 minutes at the same temperature.
-
To this solution, add a solution of potassium iodide (6.64 g, 40 mmol) in water (6 mL).
-
Remove the ice bath and stir the reaction mixture for 4 hours at room temperature.
-
Heat the mixture to reflux for 1 hour.
-
After cooling to room temperature, extract the reaction mixture with hexane.
-
Wash the organic extract sequentially with aqueous sodium thiosulfate solution and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with hexane, to afford 2,6-diisopropylphenyl iodide as an oil (5.09 g, 44% yield).
Visualizations
Synthetic Pathways to Sterically Hindered Aryl Iodides
Caption: Key synthetic strategies for the preparation of sterically hindered aryl iodides.
Catalytic Cycle of the Copper-Catalyzed Aromatic Finkelstein Reaction
Caption: A proposed catalytic cycle for the copper-catalyzed aromatic Finkelstein reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
The synthesis and application of sterically hindered aryl iodides represent a significant area of advancement in organic chemistry. The historical challenges associated with their preparation have been largely overcome through the development of powerful synthetic methods, including modern iterations of the Sandmeyer and Finkelstein reactions, and the advent of sophisticated catalyst systems for cross-coupling reactions. The ability to introduce bulky substituents with control over regioselectivity has opened new avenues for the design and synthesis of complex molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of these important building blocks is essential for continued innovation.
References
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the BuchwaldâHartwig Amination and SuzukiâMiyaura Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 18. prepchem.com [prepchem.com]
- 19. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pure.rug.nl [pure.rug.nl]
- 25. Ullmann Reaction [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-1,3-diisopropylbenzene: Properties, Synthesis, and Applications in Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of the key characteristics of 2-Iodo-1,3-diisopropylbenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly in the realm of organic synthesis and medicinal chemistry.
Core Chemical and Physical Properties
2-Iodo-1,3-diisopropylbenzene, also known as 2,6-diisopropyliodobenzene, is an organic compound with the chemical formula C₁₂H₁₇I.[1] It is characterized as a colorless to pale yellow liquid.[2] This substituted iodobenzene is a valuable reagent in organic chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[2] The presence of the bulky diisopropyl groups ortho to the iodine atom imparts unique steric and electronic properties to the molecule, influencing its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of 2-Iodo-1,3-diisopropylbenzene
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇I | [1][2] |
| Molecular Weight | 288.17 g/mol | [1] |
| CAS Number | 163704-47-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Melting Point | N/A | [2] |
| Boiling Point | N/A | [2] |
| Density | N/A | [2] |
| Refractive Index | N/A | [2] |
| Storage Temperature | 2-8°C (protect from light) | [2][3] |
Table 2: Physical Properties of 1,3-Diisopropylbenzene (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | [4] |
| Molecular Weight | 162.27 g/mol | |
| CAS Number | 99-62-7 | [4] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -63 °C | [4] |
| Boiling Point | 203 °C | [4] |
| Density | 0.856 g/mL at 25 °C | |
| Refractive Index | n20/D 1.488 |
Spectroscopic Data
Detailed experimental spectra for 2-Iodo-1,3-diisopropylbenzene are not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.
Table 3: Expected Spectroscopic Data for 2-Iodo-1,3-diisopropylbenzene
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl group protons (a septet for the CH and a doublet for the CH₃ groups). The chemical shifts of the aromatic protons would be influenced by the iodine and isopropyl substituents. |
| ¹³C NMR | Resonances for the aromatic carbons (with the carbon bearing the iodine showing a characteristic downfield shift) and the isopropyl group carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (288.17 g/mol ). Fragmentation patterns would likely show the loss of an iodine atom and isopropyl groups. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as a C-I stretching vibration at lower wavenumbers. |
Synthesis of 2-Iodo-1,3-diisopropylbenzene
A common and effective method for the synthesis of 2-Iodo-1,3-diisopropylbenzene is via the diazotization of 2,6-diisopropylaniline followed by a Sandmeyer-type reaction with potassium iodide.[5]
Experimental Protocol: Synthesis from 2,6-Diisopropylaniline
Materials:
-
2,6-diisopropylaniline (40 mmol, 7.09 g)
-
Concentrated hydrochloric acid (18 ml)
-
Deionized water
-
Sodium nitrite (40 mmol, 2.76 g)
-
Potassium iodide (40 mmol, 6.64 g)
-
Hexane
-
Aqueous sodium nitrite solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 7.09 g (40 mmol) of 2,6-diisopropylaniline in a mixture of 54 ml of water and 18 ml of concentrated hydrochloric acid.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water dropwise to the cooled aniline solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the resulting mixture for an additional 10 minutes in the ice bath to ensure complete diazotization.
-
In a separate beaker, dissolve 6.64 g (40 mmol) of potassium iodide in 6 ml of water.
-
Add the potassium iodide solution to the diazonium salt mixture.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Following the room temperature stirring, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with hexane.
-
Wash the organic extract sequentially with an aqueous sodium nitrite solution and a saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with hexane, to yield this compound as an oil.[5]
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2,6-diisopropyliodobenzene in various palladium-catalyzed cross-coupling reactions. The sterically hindered nature of this compound presents unique challenges and opportunities in organic synthesis, making the careful selection of reaction conditions paramount for successful transformations. This document outlines key methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering valuable guidance for the synthesis of complex, sterically encumbered molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For sterically hindered substrates such as this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the steric hindrance and achieve high yields.
Quantitative Data for Suzuki-Miyaura Coupling of Related Sterically Hindered Substrates
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 76 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 72 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 68 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 62 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is adapted from the coupling of related sterically hindered aryl triflates and can be optimized for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, producing substituted alkynes. The steric hindrance of this compound can be overcome with appropriate catalyst and reaction conditions.
Quantitative Data for Sonogashira Coupling of a Related Aryl Iodide
The following table provides data for the Sonogashira coupling of 3-iodoaniline with 2-methylbut-3-yn-2-ol, which can be used as a reference for optimizing the reaction with this compound.[2]
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁(NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | 58 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure that can be adapted for the Sonogashira coupling of this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or triethylamine)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For sterically hindered aryl halides like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good reactivity.
Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Halides
While a specific data table for this compound is not provided, the following table shows representative yields for the amination of various aryl halides with secondary amines using a Pd(OAc)₂/RuPhos catalytic system, which is effective for challenging substrates.[3]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromonaphthalene | Diphenylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 98 |
| 2 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 95 |
| 3 | 2-Chlorotoluene | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 92 |
| 4 | 4-Chloroanisole | Di-n-butylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol can be adapted for the amination of this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., RuPhos, XPhos, or other biarylphosphine ligands, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. For sterically hindered substrates, higher temperatures and specific ligand systems may be required.
Quantitative Data for Heck Reaction of Aryl Halides with Alkenes
Specific quantitative data for the Heck reaction of this compound is limited. The following table provides representative data for the Heck reaction of various aryl iodides and bromides with alkenes, which can be a useful reference.[4]
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (5) | K₃PO₄ | EtOH | 100 | 85 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (5) | K₃PO₄ | EtOH | 100 | 92 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ (10) | K₃PO₄ | EtOH | 100 | 78 |
| 4 | 4-Iodotoluene | 1-Octene | Pd(OAc)₂ (10) | K₃PO₄ | EtOH | 100 | 65 |
Experimental Protocol: Heck Reaction
This general protocol can be adapted for the Heck reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Ligand (e.g., PPh₃ or other phosphine ligands, optional)
-
Base (e.g., K₂CO₃, Et₃N, or K₃PO₄)
-
Solvent (e.g., DMF, NMP, or DMA)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the alkene and the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
References
- 1. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,6-Diisopropyliodobenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-diisopropyliodobenzene as a versatile building block in the preparation of pharmaceutical intermediates. This document details its application in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. Due to the sterically hindered nature of the 2,6-diisopropylphenyl moiety, specialized protocols are often required to achieve high yields and purity. Such sterically demanding scaffolds are crucial in modern drug design to modulate pharmacokinetic and pharmacodynamic properties.
Application Note 1: Synthesis of Sterically Hindered Biaryl Intermediates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In pharmaceutical synthesis, it is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in a vast array of therapeutic agents. The use of this compound allows for the introduction of a bulky, lipophilic group that can enhance metabolic stability or modulate receptor binding. The protocol below is a representative method for the coupling of this compound with an arylboronic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic 2,6-diisopropyl-substituted biaryl intermediate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 mmol | Typically used in slight excess to ensure complete consumption of the aryl iodide. |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands are crucial for coupling with sterically hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 mmol) | Aqueous solutions of inorganic bases are commonly used. |
| Solvent | Toluene/H₂O (e.g., 5:1 v/v) or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic solvent systems are effective for this reaction. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the steric hindrance. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Outcome | ||
| Expected Yield | 75 - 95% | Yields are highly dependent on the specific coupling partners and optimization of reaction conditions. |
| Purity | >95% after purification | Purification is typically achieved by flash column chromatography. |
Experimental Protocol: Synthesis of 2-(2,6-diisopropylphenyl)-naphthalene (A Representative Biaryl Intermediate)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-naphthaleneboronic acid.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
2-Naphthaleneboronic acid (1.2 mmol, 206 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 12.3 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, 2-naphthaleneboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Note 2: Synthesis of Sterically Hindered N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is extensively used in the synthesis of pharmaceutical compounds containing arylamine moieties. The coupling of this compound with primary or secondary amines allows for the synthesis of highly hindered N-aryl amines, which can be key intermediates in drug development. The steric bulk of the 2,6-diisopropylphenyl group often necessitates the use of specialized ligands and optimized reaction conditions.
Quantitative Data Summary
The following table outlines typical reaction parameters for the Buchwald-Hartwig amination of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent. |
| Amine (Primary or Secondary) | 1.1 - 1.3 mmol | A slight excess of the amine is generally used. |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common pre-catalysts for this transformation. |
| Ligand | RuPhos, BrettPhos, or XPhos (2-5 mol%) | The choice of ligand is critical for achieving high yields with sterically demanding substrates. |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS (1.2 - 1.5 mmol) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary. |
| Reaction Conditions | ||
| Temperature | 90 - 120 °C | Higher temperatures are often needed for these challenging couplings. |
| Reaction Time | 12 - 36 hours | Reactions should be monitored for completion. |
| Outcome | ||
| Expected Yield | 60 - 90% | Yields can vary significantly based on the amine coupling partner. |
| Purity | >95% after purification | Purification is typically achieved by flash column chromatography or crystallization. |
Experimental Protocol: Synthesis of N-benzyl-2,6-diisopropylaniline (A Representative N-Aryl Amine Intermediate)
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with benzylamine.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Benzylamine (1.1 mmol, 118 mg, 0.12 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
Add this compound, followed by benzylamine, and the remaining anhydrous toluene (3 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Application Note and Protocol: Formation of 2,6-Diisopropylphenylmagnesium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of Grignard reagents from sterically hindered aryl halides, such as 2,6-diisopropyliodobenzene, presents unique challenges due to the steric bulk surrounding the reaction center. This steric hindrance can significantly slow down the rate of reaction and lead to lower yields compared to unhindered analogues.[1] This document provides a detailed protocol for the synthesis of 2,6-diisopropylphenylmagnesium iodide, a valuable intermediate for introducing the bulky 2,6-diisopropylphenyl group in organic synthesis. The protocol includes standard and enhanced ("Turbo-Grignard") methods, troubleshooting tips, and a summary of reaction parameters.
Reaction Overview: The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound.[2] The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which is preferred for less reactive halides due to its superior solvating properties.[1][3]
Chemical Equation:
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation
This protocol outlines the standard procedure for the formation of 2,6-diisopropylphenylmagnesium iodide. Strict adherence to anhydrous conditions is critical for success.[4][5]
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the round-bottom flask. Add a single crystal of iodine.[2] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight bubbling or a change in color.
-
Reaction Progression: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4] Slow addition is crucial to control the exotherm and minimize side reactions.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 2-4 hours to ensure complete consumption of the starting material. The formation of a cloudy grey or brown solution is indicative of Grignard reagent formation.
Protocol 2: "Turbo-Grignard" Reagent Formation with Lithium Chloride
For challenging substrates like this compound, the addition of lithium chloride (LiCl) can dramatically improve reaction rates and yields.[1] LiCl breaks down polymeric Grignard reagent aggregates into more reactive monomeric species, creating a "Turbo-Grignard" reagent.[1][6]
Materials and Reagents:
-
All materials from Protocol 1
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
Glassware and Magnesium Setup: Follow steps 1 and 2 from Protocol 1.
-
Addition of LiCl: Add anhydrous LiCl (1.0-1.2 equivalents) to the flask containing the activated magnesium turnings.
-
Solvent and Substrate Addition: Follow steps 3 through 7 from Protocol 1. The presence of LiCl often allows the reaction to proceed more readily at lower temperatures and may result in a shorter overall reaction time.[6]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the formation of 2,6-diisopropylphenylmagnesium iodide. Yields are highly dependent on the quality of reagents and adherence to anhydrous technique.
| Parameter | Standard Protocol | "Turbo-Grignard" Protocol | Reference |
| Mg (equivalents) | 1.2 - 1.5 | 1.2 - 1.5 | [6] |
| LiCl (equivalents) | N/A | 1.0 - 1.2 | [1][6] |
| Solvent | Anhydrous THF | Anhydrous THF | [1] |
| Temperature | Room Temp to Reflux (~66 °C) | Room Temp to Reflux (~66 °C) | [4] |
| Reaction Time | 2 - 8 hours | 1 - 4 hours | [7] |
| Expected Yield | Low to Moderate (30-60%) | Moderate to High (60-90%) | [1] |
Troubleshooting
-
Reaction Fails to Initiate:
-
Low Yield:
-
Cause: Presence of moisture, leading to quenching of the Grignard reagent.[4] Formation of side products like Wurtz coupling products.[1]
-
Solution: Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under a positive pressure of an inert gas. Slow addition of the aryl iodide can minimize coupling side reactions.[1] Consider switching to the "Turbo-Grignard" protocol.[1]
-
Visualizations
The following diagram illustrates the generalized experimental workflow for the preparation of the Grignard reagent.
References
The Role of 2,6-Diisopropyliodobenzene in the Synthesis of Active Pesticide Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diisopropyliodobenzene serves as a crucial starting material in the synthesis of key intermediates for active pesticide ingredients. Its primary role is as a precursor to 2,6-diisopropylaniline, a vital building block in the production of several commercially important pesticides, notably the thiourea-based insecticide and acaricide, Diafenthiuron. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Diafenthiuron, commencing with the conversion of this compound to 2,6-diisopropylaniline, followed by the subsequent transformations to the final active ingredient.
Introduction
The development of effective and selective pesticides is paramount for global food security and crop protection. The synthesis of these complex organic molecules often relies on the availability of specific, highly functionalized intermediates. This compound is one such intermediate, the utility of which is primarily realized through its conversion to 2,6-diisopropylaniline. The sterically hindered nature of the 2,6-diisopropyl substitution pattern in this aniline derivative is a key structural feature that imparts desired properties in the final pesticide molecules. This note outlines the synthetic pathway from this compound to the active ingredient Diafenthiuron, providing detailed experimental procedures and quantitative data for each key transformation.
Synthetic Pathway Overview
The overall synthetic route from this compound to Diafenthiuron can be conceptualized as a two-part process:
-
Synthesis of the Key Intermediate: Conversion of this compound to 2,6-diisopropylaniline.
-
Synthesis of the Active Ingredient: A multi-step synthesis of Diafenthiuron starting from 2,6-diisopropylaniline.
The following diagram illustrates the overall synthetic pathway:
Caption: Overall synthetic pathway from this compound to Diafenthiuron.
Part 1: Synthesis of 2,6-Diisopropylaniline from this compound
Experimental Protocol 1: Buchwald-Hartwig Amination (General Procedure)
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., NaOtBu, K₂CO₃).
-
Reagent Addition: Add this compound to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Source: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the ammonia source. If using gaseous ammonia, it can be bubbled through the reaction mixture. Alternatively, a surrogate such as lithium bis(trimethylsilyl)amide can be used.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Ullmann Condensation (General Procedure)
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Ullmann condensation of this compound.
Methodology:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound, the copper catalyst (e.g., CuI, CuO), a ligand (e.g., L-proline, phenanthroline), and a base (e.g., K₂CO₃, KOH).
-
Solvent and Amine Source: Add a high-boiling polar solvent (e.g., DMF, NMP) and an aqueous solution of ammonia.
-
Reaction: Heat the reaction mixture to a high temperature (often >150 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product by distillation or column chromatography.
Part 2: Synthesis of Diafenthiuron from 2,6-Diisopropylaniline
Once 2,6-diisopropylaniline is obtained, it undergoes a multi-step synthesis to yield Diafenthiuron. The following protocols are based on procedures described in the scientific and patent literature.
Experimental Workflow for Diafenthiuron Synthesis
Caption: Experimental workflow for the synthesis of Diafenthiuron from 2,6-Diisopropylaniline.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Diisopropyl-4-bromoaniline (Bromination)
-
Reaction Setup: To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 2,6-diisopropylaniline (e.g., 0.5 mol) and a solvent such as toluene (e.g., 300 mL).
-
Cooling: Cool the mixture to a temperature between 0 and -10 °C.
-
Bromine Addition: Slowly add bromine (e.g., 0.505 mol) to the reaction mixture while maintaining the low temperature.
-
Reaction Completion: Stir the mixture at this temperature until the reaction is complete, as monitored by TLC.
Step 2: Synthesis of 2,6-Diisopropyl-4-phenoxyaniline (Etherification)
-
Reagent Addition: To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide (e.g., 1.0 mol, 30%), phenol (e.g., 0.5 mol), and a catalytic system (e.g., copper 8-quinolinolate and 4-dimethylaminopyridine (DMAP)).
-
Azeotropic Water Removal: Heat the mixture to reflux and remove the water azeotropically.
-
Reaction: Maintain the reaction at a temperature of approximately 110-118 °C for several hours (e.g., 10 hours).
-
Monitoring: Monitor the reaction for the disappearance of the bromo-intermediate by TLC or GC-MS.
Step 3 & 4: Synthesis of Diafenthiuron (via Isothiocyanate)
A one-pot procedure is often employed for the final two steps.
-
Isothiocyanate Formation: Cool the reaction mixture from Step 2. Add carbon disulfide (CS₂) and 4-toluenesulfonyl chloride. The reaction to form the isothiocyanate intermediate is typically carried out at around 40 °C.[1]
-
Thiourea Formation: After the formation of the isothiocyanate, add tert-butylamine to the reaction mixture.
-
Reaction: Stir the reaction mixture until the formation of Diafenthiuron is complete.
-
Work-up and Purification: Cool the reaction mixture, and the product may precipitate. The solid product can be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
An alternative patented procedure combines bromination, etherification, and thiourea formation into a continuous, one-pot synthesis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of Diafenthiuron and its intermediates.
Table 1: Synthesis of 2,6-Diisopropylaniline from 2,6-Diisopropylcyclohexylamine (Illustrative)
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2,6-Diisopropylcyclohexylamine | 1.0% Pd on Zinc/Aluminum spinel | 257 (boiling point) | 93 | [3] |
Note: A specific yield for the conversion of this compound to 2,6-diisopropylaniline was not found in the surveyed literature. The above data for a related synthesis is provided for illustrative purposes.
Table 2: Multi-step Synthesis of Diafenthiuron Intermediate from 2,6-Diisopropylaniline
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Bromination | Bromine | Toluene | -5 | - | - | - | [2] |
| Etherification | Phenol, NaOH, Cu 8-quinolinolate, DMAP | Toluene | 118 | 10 | 83.3 (overall) | 97 | [2] |
| Thiourea Formation | Sodium Thiocyanate, HCl | Toluene | 100 | 5 | [2] | ||
| Alternative Protocol | |||||||
| Bromination | Bromine | Toluene | -10 | - | - | - | [2] |
| Etherification | Phenol, NaOH, Cu 8-quinolinolate, DMAP | Toluene | 110 | 10 | 83.5 (overall) | 98 | [2] |
| Thiourea Formation | Sodium Thiocyanate, HCl | Toluene | 100 | 5 | [2] |
Note: The yields reported in the reference are for the overall three-step, one-pot synthesis of the thiourea intermediate.
Conclusion
This compound is a valuable precursor in the synthesis of the active pesticide ingredient Diafenthiuron. Its conversion to 2,6-diisopropylaniline via established methodologies such as the Buchwald-Hartwig amination or Ullmann condensation provides the key building block for subsequent functionalization. The multi-step synthesis of Diafenthiuron from 2,6-diisopropylaniline involves bromination, etherification, and thiourea formation, for which detailed protocols and quantitative data are available. The procedures outlined in these application notes provide a comprehensive guide for researchers and professionals in the field of agrochemical synthesis.
References
Application Notes and Protocols for Suzuki-Miyaura Reactions with 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Suzuki-Miyaura cross-coupling reactions with the sterically hindered substrate, 2,6-diisopropyliodobenzene. The protocols and data presented are intended to facilitate the synthesis of complex biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3][4][5] However, substrates with significant steric hindrance, such as this compound, present a considerable challenge to this transformation. The bulky isopropyl groups flanking the iodine atom impede the crucial oxidative addition step in the catalytic cycle, often leading to low yields or no reaction under standard conditions.
To overcome this steric barrier, specialized catalytic systems and optimized reaction conditions are required. This typically involves the use of palladium catalysts bearing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered aryl iodide.[6] The choice of base and solvent system is also critical for achieving high efficiency in these challenging couplings.
This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for sterically hindered substrates.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura reaction of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Protocols
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos, or a suitable N-heterocyclic carbene ligand) (1.1 - 1.5 equivalents relative to palladium)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand, and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl halides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 2-Bromomesitylene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 92 |
| 3 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | PEPPSI-IPr (3) | - | K₂CO₃ (2) | t-Amyl alcohol | 100 | 16 | 85 |
Note: The data in this table is compiled from various sources for illustrative purposes and should be considered as a guideline. Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Organometallic Compounds Using 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropyliodobenzene is a crucial aromatic halide precursor for synthesizing sterically demanding organometallic reagents. The presence of two bulky isopropyl groups ortho to the iodine atom imparts unique steric and electronic properties to the resulting organometallic compounds. These reagents, primarily Grignard and organolithium species, are instrumental in constructing hindered biaryl systems and serve as precursors for widely-used bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These ligands are highly effective in stabilizing transition metal catalysts used in a variety of cross-coupling reactions.[1][2][3] This document provides detailed protocols for the synthesis of these key organometallic intermediates and their subsequent application in catalysis.
Synthesis of 2,6-Diisopropylphenylmagnesium Bromide (Grignard Reagent)
Application Notes
The synthesis of Grignard reagents is highly sensitive to atmospheric moisture and oxygen; therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] The reaction involves the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound. The initiation of this reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium surface.[6] Activation of the magnesium turnings, for example with a small crystal of iodine, is often employed to ensure a smooth reaction start.[6] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent.[4]
Experimental Workflow: Grignard Reagent Synthesis
Caption: General workflow for the synthesis of a Grignard reagent.
Detailed Protocol: Grignard Reagent Synthesis
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Preparation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF via syringe to cover the magnesium.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium suspension. The disappearance of the iodine color and the onset of bubbling or gentle reflux indicates reaction initiation.
-
Reaction: Once initiated, add the remaining substrate solution dropwise at a rate sufficient to maintain a steady reflux.[5]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting cloudy grey-brown solution is the Grignard reagent.
-
Quantification: The concentration of the Grignard reagent should be determined by titration against a standard solution of a protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline.[4]
Data Summary: Grignard Reagent Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Magnesium Turnings | [6] |
| Solvent | Anhydrous Diethyl Ether or THF | [4] |
| Atmosphere | Inert (Nitrogen or Argon) | [4] |
| Typical Molarity | 0.5 - 1.5 M | General |
| Titration Method | Protic acid titration (e.g., with menthol) | [4] |
Synthesis of 2,6-Diisopropylphenyllithium (Organolithium Reagent)
Application Notes
Organolithium reagents are exceptionally strong bases and nucleophiles, and they are often pyrophoric, igniting spontaneously upon contact with air.[7] Extreme caution and rigorous air-free techniques are mandatory. Synthesis is typically achieved through direct reaction with lithium metal or via halogen-metal exchange with an existing alkyllithium reagent (e.g., n-butyllithium or t-butyllithium).[8][9] The halogen-metal exchange is often faster and proceeds under milder conditions. The reaction is performed in non-protic, anhydrous solvents like hexanes, diethyl ether, or THF. It's important to note that alkyllithium reagents can react with ethereal solvents, especially THF, at temperatures above -20 °C.[7]
Experimental Workflow: Organolithium Synthesis (Halogen-Metal Exchange)
Caption: Workflow for organolithium synthesis via halogen-metal exchange.
Detailed Protocol: Halogen-Metal Exchange
-
Apparatus Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While stirring vigorously, add n-butyllithium (1.0-1.1 equivalents, as a solution in hexanes) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The formation of the desired organolithium species is typically rapid at this temperature.
-
Quantification: The concentration of the resulting 2,6-diisopropylphenyllithium solution must be determined prior to use. A double titration method, such as the Gilman double titration, is recommended to accurately quantify the active organolithium concentration while accounting for any non-alkyllithium base impurities.[10]
-
Storage: The reagent should be used immediately or stored at low temperature under an inert atmosphere for a short period.
Data Summary: Organolithium Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | n-Butyllithium or t-Butyllithium | [9] |
| Solvent | Anhydrous Diethyl Ether or THF | [7] |
| Temperature | -78 °C | General |
| Atmosphere | Inert (Nitrogen or Argon) | [10] |
| Titration Method | Gilman double titration | [10] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes
Organometallic reagents derived from this compound are paramount in modern cross-coupling chemistry.[11] The 2,6-diisopropylphenyl (Dipp) group is a cornerstone of many bulky ligands, most notably N-heterocyclic carbenes (e.g., IPr, SIPr), which are known to form highly active and stable palladium catalysts.[12] These catalysts excel in challenging cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[3][13][14] The steric bulk of the Dipp group is believed to promote the final reductive elimination step of the catalytic cycle, preventing catalyst decomposition and leading to higher turnover numbers.[3] The organometallic reagent can be used directly in a Kumada coupling or converted to an organoboron (for Suzuki) or organozinc (for Negishi) species before the coupling step.[13][14]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound using a pre-formed boronic ester derived from 2,6-diisopropylphenyllithium.
-
Boronic Ester Synthesis: To a solution of 2,6-diisopropylphenyllithium (1.0 eq) at -78 °C, add triisopropyl borate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Quench with aqueous HCl, extract with ether, and purify to obtain 2-(2,6-diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Apparatus Setup: In a Schlenk flask, combine the 2,6-diisopropylphenyl boronic ester (1.0 eq), an aryl halide partner (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[13]
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or 2-MeTHF/water).[13] Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Reference |
| Organometallic Partner | 2,6-Diisopropylphenyl Boronic Ester | [13] |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | [13] |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, etc. | [13] |
| Ligand (if needed) | SPhos, XPhos, Dippf | [13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [11][13] |
| Solvent | Toluene, Dioxane, 2-MeTHF, often with H₂O | [13] |
| Temperature | 50 - 120 °C | [13] |
| Yields | Generally >80% | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.uniurb.it [people.uniurb.it]
- 8. US3155736A - Method of making organolithium compounds - Google Patents [patents.google.com]
- 9. Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Synthesis of Novel Organic Dyes Utilizing 2,6-Diisopropyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropyliodobenzene is a versatile aromatic building block increasingly employed in the synthesis of high-performance organic dyes. The sterically demanding diisopropylphenyl groups are crucial for modulating the solid-state packing of dye molecules, thereby influencing their photophysical properties and processability. By preventing strong intermolecular π-π stacking, these bulky substituents enhance solubility in common organic solvents and can lead to materials with high fluorescence quantum yields in the solid state. This attribute is particularly valuable in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.
This document provides detailed application notes and experimental protocols for the synthesis of a prominent class of organic dyes derived from this compound: the perylene diimides. A generalized protocol for the synthesis of other novel dye scaffolds via palladium-catalyzed cross-coupling reactions is also presented to highlight the broader utility of this starting material.
Core Application: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic Diimide (PDI-dipp)
One of the most significant applications of a 2,6-diisopropylphenyl moiety in dye chemistry is in the synthesis of N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide, commonly known as PDI-dipp or Perylene Orange. This dye is renowned for its exceptional thermal and photochemical stability, high fluorescence quantum yield, and excellent electron-accepting properties, making it a benchmark material in organic electronics.[1][2][3]
The synthesis of PDI-dipp commences with the conversion of this compound to the corresponding aniline, followed by condensation with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).
Synthetic Workflow for PDI-dipp
Caption: Synthetic route to PDI-dipp from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diisopropylaniline from this compound
The conversion of an aryl iodide to an aniline can be efficiently achieved via modern cross-coupling methodologies such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[4][5][6]
Method: Buchwald-Hartwig Amination (General Protocol)
-
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or other bulky, electron-rich ligands)[6]
-
Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the base to the flask.
-
Dissolve this compound and the ammonia source in the anhydrous solvent and add it to the Schlenk flask.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
If using benzophenone imine, the resulting imine is hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary aniline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-diisopropylaniline.
-
Protocol 2: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic Diimide (PDI-dipp)
The standard procedure for the synthesis of perylene diimides involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine in a high-boiling solvent, often with a catalyst.[7][8]
-
Materials:
-
2,6-Diisopropylaniline
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Imidazole
-
Zinc acetate (optional, as catalyst)
-
Ethanol
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Combine 2,6-diisopropylaniline, PTCDA, and imidazole in a reaction vessel equipped with a condenser and a magnetic stirrer. A significant excess of imidazole is used as both solvent and base.
-
If used, add a catalytic amount of zinc acetate.
-
Heat the reaction mixture to 180-200 °C under an inert atmosphere for several hours (typically 4-8 hours).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to approximately 100 °C and add ethanol to precipitate the product.
-
Filter the hot suspension and wash the collected solid sequentially with hot ethanol, hot water, and 1 M HCl to remove residual imidazole and other impurities.
-
Further wash the solid with water and ethanol until the filtrate is neutral.
-
Dry the resulting solid under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide as a vibrant orange or red powder.
-
Quantitative Data
The photophysical properties of PDI-dipp are well-documented and are summarized below.
| Property | Value | Reference(s) |
| Yield | >90% (for the imidation step) | [8] |
| Appearance | Light yellow to brown powder/crystal | [9] |
| Absorption Maxima (λ_abs) | 458, 490, 526 nm (in various solvents) | [10] |
| Molar Extinction Coefficient (ε) | Up to 10⁵ M⁻¹cm⁻¹ at ~525 nm | [7] |
| Emission Maxima (λ_em) | 540, 576, 624 nm (in various solvents) | [10] |
| Fluorescence Quantum Yield (Φ_F) | ~0.97 - 1.0 | [2][10] |
Broader Applications: Synthesis of Novel Dyes via Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. These reactions enable the formation of C-C bonds, providing access to a wide array of novel dye structures with tailored electronic and optical properties.
Generalized Workflow for Suzuki and Sonogashira Couplings
Caption: General schemes for synthesizing novel dyes from this compound.
Protocol 3: Generalized Suzuki Coupling for Dye Synthesis
The Suzuki coupling reaction is a robust method for forming biaryl linkages, which are common structural motifs in many classes of organic dyes.[11][12]
-
Materials:
-
This compound
-
A chromophoric boronic acid or boronic ester (e.g., derived from pyrene, fluorene, or other fluorescent systems)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the chromophoric boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous phase with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the novel dye.
-
Protocol 4: Generalized Sonogashira Coupling for Dye Synthesis
The Sonogashira coupling is a highly effective method for linking aryl halides with terminal alkynes, leading to the formation of conjugated enyne systems that are often highly fluorescent.[13][14][15]
-
Materials:
-
This compound
-
A fluorescent terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) co-catalyst in the anhydrous solvent.
-
Add the amine base, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the target alkynyl-aromatic dye.
-
Conclusion
This compound serves as a key starting material for the synthesis of advanced organic dyes. The incorporation of the 2,6-diisopropylphenyl moiety, exemplified by the synthesis of the high-performance dye PDI-dipp, is a powerful strategy for tuning the solid-state properties and enhancing the processability of organic functional materials. Furthermore, its utility as a versatile substrate in robust C-C bond-forming reactions like the Suzuki and Sonogashira couplings opens avenues for the rational design and synthesis of a vast array of novel chromophoric and fluorophoric systems for various high-tech applications. The protocols provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this compound in the development of next-generation organic dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Perylene-diimide, [PDI] [omlc.org]
- 3. chemscene.com [chemscene.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Emerging perylene diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide | 82953-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. scispace.com [scispace.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diisopropyliodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Diisopropyliodobenzene. The primary synthetic route addressed is the diazotization of 2,6-diisopropylaniline followed by an iodination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through a two-step process involving the diazotization of the primary aromatic amine, 2,6-diisopropylaniline, to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with an iodide source, such as potassium iodide, to yield the final product.[1][2][3]
Q2: Why is the Sandmeyer reaction preferred for this transformation?
A2: The Sandmeyer reaction is a versatile and reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including halides.[2][4] It provides a pathway to substitution patterns that may not be achievable through direct electrophilic substitution.[3] The process involves the formation of a diazonium salt, which acts as an excellent leaving group (N₂ gas), facilitating the substitution.[5]
Q3: What are the primary starting materials and reagents for this synthesis?
A3: The key starting material is 2,6-diisopropylaniline.[6] The diazotization step requires a nitrite source, typically sodium nitrite (NaNO₂), and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to generate nitrous acid in situ.[1][5] The subsequent iodination step commonly uses potassium iodide (KI).[3][7]
Q4: What are the main safety concerns associated with this synthesis?
A4: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. Therefore, they are almost always prepared in situ in a cold aqueous solution and used immediately.[5][8] The reaction also involves the evolution of nitrogen gas, which can cause pressure buildup if the reaction is performed in a closed system.[8] this compound itself is considered toxic and requires careful handling to prevent ingestion, inhalation, or skin contact.[6]
Troubleshooting Guide
Low Overall Yield
Q5: My overall yield of this compound is consistently low. What are the most common causes?
A5: Low yields can stem from several stages of the synthesis. The most common culprits are:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. This can be caused by incorrect stoichiometry of reagents or temperature fluctuations.[9]
-
Decomposition of the Diazonium Salt: The diazonium intermediate is thermally unstable and can decompose before reacting with the iodide source, especially if the temperature is not strictly controlled.[8]
-
Formation of Side Products: Competing side reactions, such as reaction with water to form 2,6-diisopropylphenol or azo coupling, can significantly reduce the yield of the desired product.[8][10]
-
Losses During Workup and Purification: The product may be lost during extraction, washing, or final purification steps.[11]
Issues with the Diazotization Step
Q6: How can I ensure the diazotization of 2,6-diisopropylaniline is complete?
A6: Complete diazotization is critical for a high yield.
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C. Higher temperatures promote the decomposition of both nitrous acid and the resulting diazonium salt.[7]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized overheating.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns dark blue) indicates that sufficient nitrous acid is present to have reacted with all the aniline.[8] If the test is negative, a small additional amount of sodium nitrite may be required.[8]
Q7: The diazonium salt solution is dark and evolving gas before I add the potassium iodide. What is happening and how can I prevent it?
A7: This indicates the decomposition of the diazonium salt. The diazonium ion is unstable and reacts with water, especially upon warming, to form a phenol and nitrogen gas.[8]
-
Maintain Low Temperature: This is the most critical factor. Ensure your ice bath is well-maintained throughout the diazotization and before the addition of the iodide.
-
Use the Salt Immediately: The diazonium salt should be used in the subsequent step as soon as its formation is complete. Do not let it stand for extended periods, even at low temperatures.
Issues with the Iodination Step & Side Products
Q8: I am observing a significant phenolic impurity (2,6-diisopropylphenol) in my crude product. How can I minimize this?
A8: The formation of 2,6-diisopropylphenol is a common side reaction resulting from the reaction of the diazonium salt with water.[8]
-
Strict Temperature Control: As with the diazotization step, keeping the temperature low minimizes this side reaction.
-
Acidic Conditions: Maintaining a strongly acidic environment helps to stabilize the diazonium salt and suppress phenol formation.
-
Efficient Mixing: Ensure the potassium iodide solution is added to a well-stirred diazonium salt solution to promote the desired reaction over the competing hydrolysis.
Q9: How can I remove the phenolic impurity during workup?
A9: Phenols are acidic and can be removed by extraction with a basic aqueous solution. After the reaction is complete and the organic product has been extracted into a solvent like diethyl ether or dichloromethane, wash the organic layer with a dilute sodium hydroxide solution (e.g., 3-M NaOH).[8] The phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will move into the aqueous layer.[8]
Quantitative Data Summary
| Parameter | Value | Reaction Stage | Source(s) |
| Starting Material | 2,6-Diisopropylaniline | - | [6] |
| Reagent | Sodium Nitrite (NaNO₂) | Diazotization | [1] |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Diazotization | [7] |
| Iodide Source | Potassium Iodide (KI) | Iodination | [7] |
| Reaction Temperature | 0 - 5 °C | Diazotization | [7] |
| Purity (Typical Goal) | >99% | Final Product | [12] |
Table 1: Key Reagents and Conditions for this compound Synthesis.
| Problem | Possible Cause | Recommended Action |
| Low Yield | Incomplete Diazotization | Test for excess nitrous acid with starch-iodide paper.[8] |
| Diazonium Salt Decomposition | Maintain temperature at 0-5 °C and use the salt immediately.[8] | |
| Phenol Side Product | Wash the final organic extract with aqueous NaOH solution.[8] | |
| Reaction Stalls | Insufficient Nitrous Acid | Add a small excess of NaNO₂ solution until a positive starch-iodide test is achieved.[8] |
| Product is Colored | Residual Iodine | Wash the organic layer with a sodium thiosulfate solution until colorless.[11][13] |
Table 2: Common Troubleshooting Scenarios and Solutions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization-Iodination
This protocol is a generalized procedure adapted from standard methods for the diazotization of aromatic amines and subsequent Sandmeyer-type iodination.[1][3][7] Researchers should optimize quantities based on their specific scale and equipment.
Part 1: Preparation of the Diazonium Salt Solution (0-5 °C)
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 2,6-diisopropylaniline (1.0 eq).
-
Add a solution of concentrated hydrochloric acid (approx. 3.0 eq) diluted with water. Stir until the aniline salt fully dissolves.
-
Cool the solution to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature is strictly maintained below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath.
-
Verify the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate dark blue color confirms the reaction is complete.
Part 2: Iodination of the Diazonium Salt
-
In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of cold water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark oil and evolution of nitrogen gas should be observed.
-
Allow the mixture to stir and slowly warm to room temperature over 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to ensure the complete decomposition of the diazonium salt intermediate.
Part 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 2 x 50 mL).
-
Combine the organic layers. To remove any unreacted iodine, wash the organic phase with a saturated aqueous solution of sodium thiosulfate until the organic layer is no longer colored.
-
To remove any phenolic byproducts, wash the organic layer with a 10% aqueous sodium hydroxide solution.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 13. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
Technical Support Center: Purification of Crude 2,6-Diisopropyliodobenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-diisopropyliodobenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Product Elutes Too Quickly (High Rf Value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1][2][3] |
| Product Does Not Elute or Elutes Too Slowly (Low Rf Value) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent, such as increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1][2][4] |
| Poor Separation of Product and Impurities (Co-elution) | 1. Inappropriate mobile phase polarity. 2. Column is overloaded with the crude sample. 3. The column was packed unevenly, leading to channeling. | 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a baseline separation of spots. A less polar solvent system may be required. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of stationary phase to the weight of the crude sample.[5] 3. Ensure the column is packed carefully and evenly to avoid air bubbles and cracks. The dry packing or slurry method can be used.[6] |
| Streaking or Tailing of the Product Band on the Column | 1. The crude sample was not fully dissolved when loaded. 2. The compound is interacting strongly with the acidic sites on the silica gel. | 1. Ensure the crude sample is completely dissolved in a minimal amount of the mobile phase before loading it onto the column.[7] 2. Consider using neutral alumina as the stationary phase or adding a small amount (0.1-1%) of a modifying agent like triethylamine to the mobile phase to neutralize the silica gel. |
| Low Recovery of Purified Product | 1. The product is highly volatile and evaporated with the solvent. 2. The product may have decomposed on the silica gel. 3. Some of the product may still be on the column. | 1. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. 2. Check the stability of the compound on silica gel using a TLC test before running the column.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina. 3. After the main fractions are collected, flush the column with a more polar solvent to see if any remaining product elutes. |
| Crystallization of Product on the Column | The concentration of the product is too high in the mobile phase as it moves down the column. | Use a wider column to reduce the concentration of the band or consider using a solvent system in which the product has higher solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of relatively non-polar to moderately polar organic compounds like this compound.[5] Neutral alumina can also be used, especially if the compound is sensitive to the acidic nature of silica gel.[5]
Q2: How do I determine the best mobile phase for the column?
A2: The ideal mobile phase is determined by running thin-layer chromatography (TLC) of the crude mixture with various solvent systems.[1] For a non-polar compound like this compound, start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8] Aim for an Rf value of approximately 0.2-0.4 for the desired product on the TLC plate.[2]
Q3: What are the potential impurities in crude this compound?
A3: Common impurities can include unreacted starting materials such as 1,3-diisopropylbenzene, partially reacted intermediates, and byproducts like mono-iodinated or other isomers formed during the synthesis. The exact impurities will depend on the synthetic route used.
Q4: Should I use a gradient or isocratic elution?
A4: If TLC analysis shows impurities that are very close in polarity to your product, isocratic elution (using a single solvent mixture) will likely provide better separation. If the crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more efficient.[9]
Q5: How can I visualize the colorless this compound on the column and on a TLC plate?
A5: Since this compound is colorless, you will need a method for visualization. For TLC, a UV lamp is effective as the aromatic ring will absorb UV light and appear as a dark spot on a fluorescent TLC plate. Alternatively, staining the TLC plate with iodine vapor can reveal the spots of organic compounds. The fractions collected from the column can be monitored by TLC to determine which ones contain the purified product.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel with fluorescent indicator)
-
TLC developing chamber
-
UV lamp
2. Preparation of the Column (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or a 99:1 hexane:ethyl acetate mixture).
-
Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and to dislodge any air bubbles.[6]
-
Once all the silica gel is added, add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the solvent.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample solution to the top of the column using a pipette.
-
Allow the sample to be absorbed into the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the glass walls onto the silica gel.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the collected fractions alongside a sample of the crude material and, if available, a pure standard of this compound.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and any more polar impurities.
5. Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chromtech.com [chromtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Diisopropyliodobenzene Cross-Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with 2,6-diisopropyliodobenzene in cross-coupling reactions. Due to its significant steric hindrance, this substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Q1: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the primary causes and how can I improve it?
A1: Low reactivity is the most common issue when working with this compound, primarily due to the steric bulk of the two isopropyl groups flanking the iodine. This hindrance can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Here are the most likely causes and their solutions:
-
Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. The steric hindrance of the substrate requires the use of bulky, electron-rich ligands to promote the reaction.
-
Solution: Employ modern, sterically demanding biaryl phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are designed to enhance catalytic activity for hindered substrates.[2][3][4] These ligands help stabilize the palladium catalyst and facilitate the crucial oxidative addition and reductive elimination steps.[3][4]
-
-
Inefficient Catalyst System: The choice of palladium precursor and its activation are critical.
-
Solution: Use well-defined palladium precatalysts, such as G3 or G4 Buchwald precatalysts.[5] These catalysts efficiently generate the active LPd(0) species.[5] If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0).[6] Increasing catalyst loading can also be beneficial, but optimization is key to avoid side reactions.[5]
-
-
Suboptimal Base and Solvent: The base is crucial for the transmetalation step (in Suzuki couplings) or for deprotonating the coupling partner (in Buchwald-Hartwig aminations).[6][7] The solvent must be able to dissolve all components and not interfere with the catalyst.
-
Solution: For Suzuki reactions, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] For Buchwald-Hartwig aminations, a strong, non-coordinating base such as NaOtBu or LHMDS is typically required.[9] Aprotic polar solvents like dioxane, THF, or toluene are generally good choices.[9][10] Avoid chlorinated solvents which can inhibit the catalyst.[9]
-
-
Reaction Temperature Too Low: The high activation energy barrier caused by steric hindrance may require more thermal energy.
-
Solution: Increase the reaction temperature, often in the range of 80-120 °C.[1] Monitor for potential substrate or product decomposition at higher temperatures.
-
Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid or protodehalogenation of the this compound. How can I minimize these?
A2: The formation of side products is often a sign of an inefficient catalytic cycle or the presence of contaminants.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can also deactivate the catalyst.[1][11]
-
Protodehalogenation (or Protodeborylation): This occurs when the aryl halide (or boronic acid) is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic sources.[9]
Q3: How do I choose the best cross-coupling reaction for my desired transformation with this compound?
A3: The choice depends on the bond you wish to form (C-C, C-N, etc.).
-
For C(sp²)–C(sp²) bonds (Biaryls): The Suzuki-Miyaura coupling is generally the most robust and versatile choice due to the wide availability and stability of boronic acids.[7]
-
For C–N bonds (Aryl Amines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds and has a broad scope for both the amine and aryl halide partners.[6][12]
-
For C(sp²)–C(sp) bonds (Alkynes): The Sonogashira coupling is used to couple terminal alkynes with aryl halides.[13] Copper-free conditions are often preferred to avoid homocoupling of the alkyne.[14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions with sterically hindered substrates.
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
Data Presentation: Optimized Reaction Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with sterically hindered aryl halides like this compound. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Pd Source | XPhos Pd G3 (1-3 mol%) | Efficiently generates the active monoligated Pd(0) species, crucial for hindered substrates.[5] |
| Ligand | XPhos (1-3 mol%) | Bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[2][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that facilitate transmetalation without degrading sensitive substrates.[8] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Aprotic solvents are standard; a small amount of water is often necessary to activate the boronic acid.[1][7] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the steric barrier.[1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Pd Source | BrettPhos Pd G3 (1-3 mol%) | Precatalyst designed for challenging C-N couplings.[5] |
| Ligand | BrettPhos (1-3 mol%) | Highly active for coupling a wide range of primary and secondary amines, even with hindered electrophiles.[15] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle.[9] |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents are preferred to avoid catalyst inhibition.[9] |
| Temperature | 90 - 120 °C | Elevated temperatures are generally needed for C-N bond formation with hindered substrates. |
Table 3: Sonogashira Coupling Conditions (Copper-Free)
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Common and effective palladium(II) source. |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand that can facilitate copper-free Sonogashira couplings.[14] |
| Base | Cs₂CO₃ or K₂CO₃ (2-3 equiv.) | Mild base suitable for a wide range of functional groups.[14] |
| Solvent | Dioxane or DMF | Polar aprotic solvents that can facilitate the reaction.[10] |
| Temperature | 80 - 110 °C | Heat is typically required, especially for less reactive aryl halides. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[16]
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Catalyst and Reagent Addition: In a glovebox, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
managing side-products in the synthesis of 2,6-Diisopropyliodobenzene
Welcome to the technical support center for the synthesis of 2,6-diisopropyliodobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and managing side-products encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and versatile method is the diazotization of 2,6-diisopropylaniline followed by an in-situ Sandmeyer-type reaction with an iodide salt. This two-step, one-pot procedure involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.
Q2: What are the most common side-products in this synthesis?
A2: The primary side-products include:
-
2,6-Diisopropylphenol (Propofol): Formed by the reaction of the intermediate diazonium salt with water.
-
Azo-Coupling Products: These arise from the reaction of the diazonium salt with unreacted 2,6-diisopropylaniline or other electron-rich aromatic species.
-
Deiodination Product (1,3-Diisopropylbenzene): This can occur under certain conditions, leading to the loss of the iodine atom.
-
Isomeric Impurities: If the starting material, 2,6-diisopropylaniline, contains other isomers (e.g., 2,4- or 2,5-diisopropylaniline), the corresponding iodinated isomers will be present as impurities.
Q3: Why is temperature control so critical during the diazotization step?
A3: Aryl diazonium salts are thermally unstable.[1] Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium salt.[1] At higher temperatures, the diazonium salt readily reacts with water in the reaction mixture to form the corresponding phenol, in this case, 2,6-diisopropylphenol, which is a major impurity.[2]
Q4: How does the steric hindrance of the two isopropyl groups affect the reaction?
A4: The bulky isopropyl groups at the 2 and 6 positions create significant steric hindrance around the amino group. This can slow down the rate of diazotization compared to less hindered anilines. However, this steric bulk also helps to direct the iodination to the desired position and can minimize some unwanted side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and High Formation of 2,6-Diisopropylphenol
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction temperature too high during diazotization. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction vessel. | Reduced formation of 2,6-diisopropylphenol and increased yield of the desired product. |
| Slow addition of sodium nitrite. | Add the aqueous solution of sodium nitrite dropwise and at a steady rate to ensure it reacts quickly without accumulating. | Minimizes the time the diazonium salt is exposed to water before the addition of the iodide source. |
| Excess water in the reaction mixture. | Use concentrated acids and minimize the amount of water used to dissolve the sodium nitrite and potassium iodide. | Lowers the concentration of water available to compete with the iodide ion for reaction with the diazonium salt. |
| Inefficient stirring. | Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and promote rapid reaction of the diazonium intermediate. | Improved heat transfer and mixing, leading to a more controlled reaction and higher yield. |
Problem 2: Presence of Colored Impurities (Azo-Coupling Products)
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete diazotization. | Ensure a slight excess of nitrous acid is present. This can be tested with starch-iodide paper (turns blue-black in the presence of excess nitrous acid). | Complete conversion of the aniline to the diazonium salt, preventing it from acting as a coupling partner. |
| Reaction pH is not sufficiently acidic. | Maintain a strongly acidic environment during the diazotization to prevent the diazonium salt from coupling with unreacted aniline. | The amino group of the unreacted aniline is protonated, deactivating it towards electrophilic attack by the diazonium salt. |
| Localized high concentration of aniline. | Add the aniline solution slowly to the acidic medium to avoid localized areas of high aniline concentration. | Ensures that the aniline is immediately protonated or diazotized upon addition. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of multiple side-products. | Utilize flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane or petroleum ether) is typically effective.[1][3][4][5][6] | Separation of this compound from the more polar 2,6-diisopropylphenol and highly colored azo dyes. |
| Product is an oil and contains non-polar impurities. | Consider low-temperature crystallization from a non-polar solvent like hexane or petroleum ether.[7] | The desired product may crystallize out, leaving impurities in the mother liquor. |
| Residual acidic or basic impurities. | Perform an aqueous workup. Wash the organic layer with a dilute sodium bicarbonate solution to remove acid, followed by brine, and then dry over an anhydrous salt like sodium sulfate. | Removal of inorganic impurities and improvement of the overall purity before final purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization-Iodination
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,6-Diisopropylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diisopropylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture vigorously at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel using hexane or petroleum ether as the eluent.
-
Alternatively, low-temperature crystallization from hexane may be attempted.
-
Visualizing Reaction Pathways and Workflows
To further clarify the process, the following diagrams illustrate the key reaction pathways and the experimental workflow.
Caption: Formation of this compound and major side-products.
Caption: Step-by-step workflow for the synthesis and purification process.
References
2,6-Diisopropyliodobenzene safety data sheet and handling precautions
Technical Support Center: 2,6-Diisopropyliodobenzene
This guide provides essential safety data, handling precautions, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS: 163704-47-0).
Safety Data & Physical Properties
The following tables summarize the key safety and physical data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇I | [1][2] |
| Molecular Weight | 288.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong | [1] |
| Melting Point | 6.8 °C (44.2 °F) | |
| Boiling Point | 79.1 °C (174.4 °F) | |
| Density | 0.95 g/cm³ at 25 °C (77 °F) |
Table 2: Hazard Identification and Safety
| Category | Description | Source |
| GHS Classification | Flammable liquids (Category 4), Skin irritation (Category 2) | |
| Signal Word | Warning | [3] |
| Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. | |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P501: Dispose of contents/container to an approved waste disposal plant. |
Table 3: Toxicological Data
| Test | Species | Value | Source |
| LD50 Oral | Rat | > 3,200 mg/kg |
Troubleshooting Guide and FAQs
This section addresses specific issues and questions that may arise during experimentation.
Q1: What are the primary health hazards associated with this compound?
A: The primary health hazards are skin irritation and its combustible nature. It is classified as causing skin irritation (H315) and is a combustible liquid (H227). Direct contact with the skin should be avoided. Due to its combustibility, it must be kept away from heat and open flames.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A: When handling this compound, you must wear appropriate PPE to ensure your safety. This includes:
-
Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye/Face Protection: Safety goggles or a face shield should be worn to protect against splashes.[4]
-
Lab Coat: A flame-retardant lab coat is recommended. Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4]
Q3: How should I properly store this compound?
A: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C, protected from light.[1]
-
Store under an inert gas.
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
The substance may form explosive peroxides, so containers should be dated upon opening and tested for peroxides periodically.[5][6]
Q4: What materials are incompatible with this chemical?
A: Avoid contact with strong oxidizing agents and reducing agents.[4][6]
Q5: What is the correct procedure for a small laboratory spill?
A: For a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.[7]
-
Ensure Ventilation: Ensure the area is well-ventilated.
-
Wear PPE: Put on appropriate PPE, including gloves, goggles, and a lab coat, before cleaning up.[7]
-
Containment: Cover the spill with a liquid-absorbent material, such as Chemizorb®, sand, or vermiculite, starting from the outside and working inwards.[8][9]
-
Collection: Once absorbed, carefully collect the material using spark-proof tools and place it into a suitable, sealable container for disposal.[4][8]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the container and its contents as hazardous waste according to your institution's approved procedures.
Q6: What first aid measures should be taken in case of exposure?
A:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Consult a doctor if you feel unwell. Do NOT induce vomiting.[4]
Q7: How should I dispose of waste this compound?
A: Dispose of the chemical and its container at an approved waste disposal plant. Do not let the product enter drains. Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard procedure for handling a chemical spill of this compound in a laboratory setting.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Iodo-1,3-diisopropylbenzene | C12H17I | CID 9925960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 163704-47-0 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. jk-sci.com [jk-sci.com]
storage and stability of 2,6-Diisopropyliodobenzene under inert gas
This technical support guide provides essential information on the proper storage and stability of 2,6-Diisopropyliodobenzene for researchers, scientists, and drug development professionals. Please refer to the following frequently asked questions and troubleshooting guide to ensure the integrity of your compound during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, under an inert gas atmosphere such as argon or nitrogen. The recommended storage temperature is between 2-8°C, and it should be protected from light.[1][2] The storage area must be cool, dry, and well-ventilated.[3][4]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is a colorless to pale yellow liquid.[1] A significant change in color may indicate decomposition.
Q3: Is this compound stable at room temperature?
A3: The compound is chemically stable under standard ambient conditions (room temperature) for short periods. However, for long-term storage, refrigeration under an inert atmosphere is crucial to prevent degradation.[1]
Q4: What are the signs of decomposition for this compound?
A4: A noticeable darkening or change in color, often to a yellow or brownish tint, is a primary indicator of decomposition.[2] This is typically due to the formation of elemental iodine. The presence of visible precipitates or a change in viscosity could also suggest degradation or contamination.
Q5: What substances are incompatible with this compound?
A5: this compound should not be stored with or exposed to strong oxidizing agents.[5] Like other iodide compounds, it may also be incompatible with diazonium salts, metallic salts, and certain acids.[2]
Q6: Can I handle this compound on the open bench?
A6: It is strongly recommended to handle this compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | |
| Container | Tightly sealed, light-resistant | [2] |
| Location | Cool, dry, well-ventilated area | [4] |
| Avoid | Heat, sparks, open flames, direct sunlight, oxidizing agents | [5][8][9] |
Troubleshooting Guide
If you suspect that your this compound has degraded or is of poor quality, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol for Handling and Dispensing this compound to Maintain Stability
This protocol outlines the steps to handle this compound while minimizing the risk of degradation from atmospheric exposure.
-
Preparation:
-
Ensure a supply of dry, inert gas (argon or nitrogen) is available.
-
Flame-dry or oven-dry all glassware (e.g., reaction flask, syringes, needles) that will come into contact with the compound and allow to cool under a stream of inert gas.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.
-
-
Inert Gas Purge:
-
Before opening the main container, ensure the receiving flask is under a positive pressure of inert gas. This can be achieved using a gas manifold (Schlenk line) or a balloon filled with inert gas.
-
-
Dispensing:
-
Briefly remove the cap of the this compound container and immediately cover the opening with a rubber septum.
-
Pierce the septum with a needle connected to the inert gas supply to maintain a positive pressure.
-
Use a dry, gas-tight syringe to withdraw the desired volume of the liquid.
-
Quickly transfer the liquid to the reaction flask by injecting it through a septum against a counterflow of inert gas.
-
-
Resealing and Storage:
-
After dispensing, remove the syringe and the gas inlet needle from the source container.
-
Replace the septum with the original cap, ensuring a tight seal. Parafilm may be used to further secure the seal.
-
Purge the headspace of the container with inert gas before final tightening if it has been open for more than a few seconds.
-
Return the container to the recommended storage conditions (2-8°C, protected from light).[1]
-
References
- 1. Cas 163704-47-0,this compound | lookchem [lookchem.com]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. 2.imimg.com [2.imimg.com]
- 4. calibrechem.com [calibrechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Diisopropyliodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 2,6-diisopropyliodobenzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome the unique challenges posed by this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
The low reactivity of this compound is primarily due to significant steric hindrance. The two bulky isopropyl groups positioned ortho (adjacent) to the iodine atom physically block the reaction site. This steric shield impedes the approach of the catalyst, which is necessary for the crucial oxidative addition step in many catalytic cycles, thereby slowing down or completely preventing the reaction.
Q2: What are the most effective general strategies for promoting reactions with this substrate?
Overcoming the steric barrier requires carefully optimized conditions. Key strategies include:
-
Catalyst System Selection: Employing catalysts with very bulky and electron-rich ligands is paramount. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalyst that can access the hindered reaction center.[1][2][3]
-
Elevated Temperatures: Higher reaction temperatures (e.g., 80-120 °C) are often necessary to provide the energy needed to overcome the activation barrier caused by steric repulsion.[3]
-
Alternative Reaction Pathways: When cross-coupling reactions fail, forming an organometallic intermediate via halogen-metal exchange (e.g., with n-butyllithium or a Grignard reagent) can be a more effective strategy.[4][5]
-
Choice of Coupling Partners: Using highly reactive coupling partners, such as organozinc reagents in Negishi couplings, can often improve reaction success rates.[6][7]
Q3: Can a Grignard reagent be formed from this compound?
Formation of a Grignard reagent from this compound can be challenging. The steric hindrance can inhibit the reaction at the surface of the magnesium metal.[8] To facilitate this reaction, activation of the magnesium is crucial. Methods include using iodine, 1,2-dibromoethane, or mechanical crushing to break the passivating magnesium oxide layer.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction shows low to no conversion.
-
Possible Cause 1: Inefficient Catalyst System. The ligand and palladium source are critical for hindered substrates.
-
Troubleshooting Step: Switch to a catalyst system known for coupling hindered substrates. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or AntPhos.[1][2][3] These ligands help stabilize the active palladium species and facilitate both oxidative addition and reductive elimination.
-
-
Possible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent can significantly impact reaction rates for challenging couplings.[1]
-
Possible Cause 3: Insufficient Reaction Temperature or Time.
-
Troubleshooting Step: Gradually increase the reaction temperature, often in the range of 100-120 °C.[3] Monitor the reaction over an extended period (12-24 hours), as the reaction may be slow.
-
Buchwald-Hartwig Amination
Problem: I am unable to couple this compound with my desired amine.
-
Possible Cause 1: Extreme Steric Repulsion. The combined steric bulk of the aryl iodide and the amine may be too great for the catalyst to overcome.
-
Possible Cause 2: Ineffective Base. A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Possible Cause 3: Palladium Catalyst Incompatibility.
Sonogashira Coupling
Problem: The reaction yields are low, and I observe significant alkyne homocoupling (Glaser coupling).
-
Possible Cause: Copper Co-catalyst. The copper(I) co-catalyst, while promoting the desired reaction, is often the primary cause of alkyne homocoupling.
-
Troubleshooting Step: Switch to a "copper-free" Sonogashira protocol. These conditions typically require a slightly higher palladium catalyst loading and a strong amine base, like diisopropylamine, which can also serve as the solvent.[14] This minimizes the formation of the undesired diyne byproduct.
-
Organometallic Intermediate Formation
Problem: I cannot initiate the Grignard reaction with magnesium turnings.
-
Possible Cause 1: Magnesium Passivation. A layer of magnesium oxide on the surface of the metal prevents the reaction.[8]
-
Possible Cause 2: Failure of Grignard Formation Despite Activation. The steric hindrance is too severe for the reaction to proceed efficiently.
-
Troubleshooting Step: Use an alternative method to generate the organometallic species. Halogen-lithium exchange is often more reliable for sterically hindered aryl halides.[5] Treat the this compound with n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in an anhydrous ether solvent like THF or diethyl ether at low temperature (-78 °C).[5][15] The resulting aryllithium reagent can then be used in subsequent reactions.
-
Data Presentation: Catalyst Systems for Cross-Coupling
The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for your specific substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure high purity. |
| Boronic Acid | Aryl- or Vinylboronic Acid (1.2-1.5 equiv) | The steric and electronic properties will affect reactivity. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts that form Pd(0) in situ. |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich monophosphine ligands are crucial. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Use a strong, non-nucleophilic inorganic base. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 100-110 °C | High temperature is generally required. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Amine | Primary or Secondary Amine (1.1-1.3 equiv) | --- |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | --- |
| Ligand | BrettPhos (for 1° amines) or RuPhos (2-4 mol%) | Ligand choice is critical and depends on the amine. |
| Base | LHMDS or KOtBu (1.5-2.0 equiv) | A strong, soluble base is necessary. |
| Solvent | Toluene or THF | Anhydrous and degassed. |
| Temperature | 80-100 °C | --- |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., SPhos, 0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.[1]
-
Reaction: Stir the mixture vigorously and heat to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Halogen-Lithium Exchange and Electrophilic Quench
This procedure is an alternative for generating a reactive intermediate when cross-coupling fails.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add this compound (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in THF dropwise to the aryllithium solution at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Steric shielding of the iodine atom by ortho-isopropyl groups.
Caption: General workflow for a sterically hindered cross-coupling reaction.
Caption: Troubleshooting flowchart for a failing cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Grignard Reactions with Hindered Aryl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with Grignard reactions involving sterically hindered aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with a hindered aryl halide is not initiating. What are the common causes and how can I fix it?
A1: Initiation failure is the most common issue with hindered aryl halides. This is often due to the low reactivity of the halide and the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings.
Troubleshooting Steps:
-
Activate the Magnesium Surface: The MgO layer prevents the aryl halide from reacting with the magnesium. It is crucial to activate the magnesium surface. Common activation methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask containing magnesium turnings. The disappearance of the purple color indicates the activation of the magnesium surface.
-
1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. The formation of ethylene gas bubbles indicates that the magnesium surface is clean and active.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh, reactive surface.
-
Pre-formed Grignard Reagent: Adding a small amount of a pre-formed Grignard reagent can help initiate the reaction.
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Any trace of water will quench the Grignard reagent as it forms.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its higher boiling point and better solvating properties for the Grignard reagent.[1]
Q2: I am observing very low yields with my hindered aryl halide Grignard reaction. What are the likely side reactions and how can I minimize them?
A2: Low yields are often a result of competing side reactions. With hindered substrates, the desired Grignard formation can be slow, allowing side reactions to dominate.
Common Side Reactions:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl halide to form a biaryl byproduct (Ar-Ar). This is more prevalent at higher concentrations and temperatures.
-
Solution: Use dilute solutions and maintain a low reaction temperature. Slow, dropwise addition of the aryl halide to the magnesium suspension is crucial to keep its concentration low.
-
-
Homocoupling: Two aryl radicals can couple to form a biaryl byproduct.
-
Solution: Similar to minimizing Wurtz coupling, maintaining a low concentration of the aryl halide and controlling the temperature can help.
-
Troubleshooting & Optimization:
-
Consider "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly accelerate the formation of Grignard reagents and increase their reactivity.[2] This is particularly effective for hindered or electronically deactivated aryl bromides. The resulting i-PrMgCl·LiCl is often referred to as a "Turbo Grignard" reagent.[2]
-
Utilize Highly Reactive Magnesium (Rieke Magnesium): Rieke magnesium is a highly reactive, fine powder of magnesium prepared by the reduction of a magnesium salt. It can react with unreactive aryl halides, including some aryl fluorides, at low temperatures, often leading to higher yields.
Q3: Are there alternative methods to form a Grignard reagent from a very unreactive aryl halide?
A3: Yes, for particularly challenging substrates, alternative methods for generating the organomagnesium species are available.
-
Magnesium-Anthracene Adducts: Magnesium can react with anthracene to form a highly reactive magnesium-anthracene complex. This complex can then be used to generate Grignard reagents from unreactive halides.
-
Halogen-Magnesium Exchange: A pre-formed, more reactive Grignard reagent (like i-PrMgCl or sec-BuMgCl) can be used to perform a halogen-magnesium exchange with the hindered aryl halide. This is often a faster and cleaner way to generate the desired Grignard reagent at low temperatures.
Q4: My Grignard reagent is formed, but the subsequent reaction with my electrophile gives a low yield. What could be the problem?
A4: Even with successful Grignard formation, issues can arise in the subsequent reaction.
-
Steric Hindrance: The steric bulk of both the Grignard reagent and the electrophile can significantly slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. However, be mindful that higher temperatures can also promote side reactions.
-
-
Enolization of the Electrophile: If your electrophile is a ketone with acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This is a non-productive pathway.
-
Solution: Use a more reactive Grignard reagent or a Lewis acid additive like CeCl₃, which can enhance the electrophilicity of the carbonyl carbon and favor nucleophilic addition over enolization.
-
-
Grignard Reagent Degradation: Grignard reagents can degrade over time, especially at higher temperatures.
-
Solution: Use the freshly prepared Grignard reagent immediately. If it needs to be stored, do so under an inert atmosphere at a low temperature.
-
Q5: When should I consider an alternative to the Grignard reaction altogether for my hindered aryl halide?
A5: If you continue to face insurmountable issues with the Grignard reaction, alternative C-C bond-forming reactions should be considered.
-
Kumada Coupling: This is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. For hindered systems, it can sometimes be more efficient to prepare a less hindered Grignard reagent and couple it with the hindered aryl halide using a suitable catalyst.
Comparative Data on Activation Methods
The following table summarizes typical yields for Grignard reactions with hindered aryl halides using different activation methods. Note that yields are highly substrate and condition-dependent.
| Activation Method | Hindered Aryl Halide Example | Typical Yield (%) | Notes |
| Iodine Activation | 2-Bromotoluene | 60-75% | Standard method, may be sluggish for highly hindered substrates. |
| "Turbo-Grignard" (i-PrMgCl·LiCl) | 2,6-Dichlorobromobenzene | >90% | Excellent for hindered and electronically deactivated aryl bromides.[2] |
| Rieke Magnesium | 2,4,6-Trifluorobromobenzene | ~85% | Highly effective for unreactive halides at low temperatures. |
| Magnesium-Anthracene | 1-Bromonaphthalene | >90% | Provides a highly reactive form of magnesium. |
Key Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation with Iodine Activation
-
Apparatus Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of the hindered aryl halide (1.0 eq.) in anhydrous THF. Add a small amount (~10%) of the aryl halide solution to the magnesium suspension.
-
Reaction: The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at reflux for 1-3 hours, or until the magnesium is consumed.
-
Usage: The resulting Grignard reagent solution is ready for use in the subsequent reaction.
Protocol 2: Preparation and Use of "Turbo-Grignard" Reagent (i-PrMgCl·LiCl)
-
Preparation of i-PrMgCl·LiCl: To a flame-dried flask containing magnesium turnings (1.5 eq.) and anhydrous LiCl (1.1 eq.), add anhydrous THF. Slowly add isopropyl chloride (1.0 eq.) at room temperature. The reaction will initiate and proceed to completion, forming a solution of i-PrMgCl·LiCl.
-
Halogen-Magnesium Exchange: In a separate flame-dried flask, dissolve the hindered aryl bromide (1.0 eq.) in anhydrous THF and cool to the desired temperature (typically -20 °C to 0 °C).
-
Addition: Slowly add the prepared i-PrMgCl·LiCl solution (1.1 eq.) to the aryl bromide solution.
-
Reaction: Stir the mixture at the same temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots and analyzing by GC or TLC.
-
Usage: The resulting solution of the hindered arylmagnesium chloride-lithium chloride complex is ready for reaction with an electrophile.
Protocol 3: Synthesis and Application of Rieke Magnesium
-
Preparation of Rieke Magnesium: In a flame-dried Schlenk flask under an inert atmosphere, place anhydrous magnesium chloride (MgCl₂) (1.0 eq.). Add anhydrous THF, followed by lithium metal (2.0 eq.) and a catalytic amount of naphthalene. Stir the mixture at room temperature until the lithium is consumed and a fine black powder of Rieke magnesium is formed.
-
Grignard Formation: Cool the suspension of Rieke magnesium to -78 °C.
-
Addition: Slowly add a solution of the hindered aryl halide (0.9 eq.) in anhydrous THF to the stirred suspension of Rieke magnesium.
-
Reaction: The reaction is typically rapid. Stir at -78 °C for 30-60 minutes.
-
Usage: The resulting Grignard reagent solution is ready for use at low temperatures.
Visualizing Workflows and Pathways
References
Validation & Comparative
The Role of Steric Hindrance: A Comparative Guide to 2,6-Diisopropyliodobenzene and Other Bulky Aryl Halides in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalytic cross-coupling reactions, the steric and electronic properties of aryl halides play a pivotal role in determining reaction efficiency, selectivity, and overall success. Among the diverse array of available substrates, bulky aryl halides, such as 2,6-diisopropyliodobenzene, present unique challenges and opportunities for chemists. This guide provides an objective comparison of the performance of this compound with other sterically hindered aryl halides in key catalytic reactions, supported by experimental data and detailed methodologies.
The Impact of Steric Bulk on Catalytic Performance
The presence of bulky substituents ortho to the halogen atom in an aryl halide can significantly influence the outcome of a catalytic reaction. This steric hindrance can:
-
Promote Reductive Elimination: The increased steric crowding around the metal center in the transition state can favor the reductive elimination step, which is often the product-forming step in cross-coupling reactions.
-
Inhibit Oxidative Addition: Conversely, excessive steric bulk can hinder the initial oxidative addition of the aryl halide to the metal catalyst, a critical step for initiating the catalytic cycle.
-
Influence Ligand Association/Dissociation: The steric profile of the aryl halide can affect the binding of ligands to the metal center, influencing the reactivity and stability of the catalytic species.
Finding the optimal balance of steric and electronic properties is therefore crucial for achieving high yields and selectivity in cross-coupling reactions involving bulky aryl halides.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following data, while not a direct side-by-side comparison under identical conditions due to limitations in available literature, provides insights into the reactivity of various bulky aryl halides in this reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | - | 92 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and experimental conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and other nitrogen-containing compounds. The steric hindrance of the aryl halide can be a determining factor in the efficiency of this reaction.
While direct comparative data for this compound against other specific bulky aryl halides in a single study is limited, the following table provides examples of Buchwald-Hartwig aminations with various sterically hindered aryl halides.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60[1] |
| Aryl Chlorides (various) | Primary/Secondary Amines | [Pd(IPr*)(cin)Cl] | NaOᵗBu | Dioxane | 100 | - | High |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and experimental conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling of Dihaloheteroaromatics
A mixture of the dihaloheteroaromatic compound (4 mmol), arylboronic acid (8.4 mmol), Pd(PPh₃)₄ (0.12 mmol), and Na₂CO₃ (12 mmol) in a 3:1 mixture of toluene and water (20 mL) is refluxed for 12 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., DBU). The vial is sealed and the reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of a bulky aryl halide, such as this compound, in catalysis is a nuanced decision that depends on the specific transformation and desired outcome. While steric hindrance can be beneficial in promoting product-forming reductive elimination, it can also impede the initial oxidative addition step. The comparative data, while not exhaustive, suggests that the reactivity of bulky aryl halides is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. For researchers and drug development professionals, a thorough understanding of these steric and electronic effects, coupled with careful optimization of reaction parameters, is essential for the successful synthesis of complex molecular targets.
References
Spectroscopic Validation of 2,6-Diisopropyliodobenzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the validation of 2,6-diisopropyliodobenzene derivatives, complete with experimental data from related compounds, detailed methodologies, and visual workflows to aid in experimental design.
The robust characterization of this compound derivatives, which are important intermediates in pharmaceutical and materials science, relies on a suite of analytical techniques. This guide focuses on the most common and powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, alternative chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are discussed for comprehensive validation.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is often dictated by the specific information required. While NMR provides detailed structural elucidation, MS gives precise molecular weight and fragmentation patterns. IR spectroscopy is invaluable for identifying functional groups. A multi-technique approach is therefore recommended for unambiguous structure confirmation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Excellent for determining the substitution pattern on the aromatic ring and the structure of alkyl groups. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides definitive molecular formula with high-resolution MS. | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive, good for identifying key bonds. | Spectrum can be complex and may not provide detailed structural information on its own. |
| GC-MS | Separation of volatile compounds and their mass spectra. | Excellent for analyzing complex mixtures and identifying impurities.[1][2] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation of non-volatile compounds. | Versatile for a wide range of compounds, can be coupled with various detectors (e.g., UV, MS).[3][4][5] | Resolution may be a challenge for closely related isomers. |
| X-ray Crystallography | Absolute three-dimensional structure of a crystalline compound. | Provides unambiguous structural determination.[6] | Requires a suitable single crystal, which can be difficult to obtain.[6] |
Spectroscopic Data of a Representative 2,6-Disubstituted Aryl Halide
| Technique | Nucleus/Mode | Expected Chemical Shift/m/z/Frequency |
| ¹H NMR | Aromatic-H | δ 7.0-7.5 ppm |
| Methine-H (isopropyl) | δ 3.0-3.5 ppm (septet) | |
| Methyl-H (isopropyl) | δ 1.2-1.4 ppm (doublet) | |
| ¹³C NMR | Aromatic C-I | δ 90-100 ppm |
| Aromatic C-H | δ 125-130 ppm | |
| Aromatic C-isopropyl | δ 150-155 ppm | |
| Methine C (isopropyl) | δ 30-35 ppm | |
| Methyl C (isopropyl) | δ 22-25 ppm | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 288 (for C₁₂H₁₇I) |
| Fragment [M-CH₃]⁺ | m/z 273 | |
| Fragment [M-C₃H₇]⁺ | m/z 245 | |
| Fragment [I]⁺ | m/z 127 | |
| IR Spec. | C-H stretch (aromatic) | 3050-3100 cm⁻¹ |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| C-I stretch | 500-600 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Inlet System: Direct infusion or via Gas Chromatography (GC).
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
Acquisition:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Visualization of Analytical Workflows
To facilitate a clear understanding of the validation process, the following diagrams illustrate the logical flow of spectroscopic analysis.
Caption: General workflow for the spectroscopic validation of a synthesized this compound derivative.
Caption: Decision tree for selecting the appropriate primary spectroscopic technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in 2,6-Diisopropyliodobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 2,6-Diisopropyliodobenzene serves as a challenging yet crucial building block, offering a sterically hindered scaffold that can impart unique conformational constraints and metabolic stability to target molecules. However, its bulky nature presents a significant hurdle for many standard cross-coupling methodologies. This guide provides an objective comparison of various palladium-based catalyst systems for the efficient coupling of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The choice of ligand and palladium precursor is paramount to overcoming the steric hindrance imposed by the two isopropyl groups flanking the iodine atom in this compound. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for these demanding transformations.[1][2] The following tables summarize the performance of representative catalyst systems for the coupling of sterically hindered aryl iodides, providing a benchmark for reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. For sterically hindered substrates, catalyst systems that promote rapid oxidative addition and reductive elimination are essential.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for mono-arylation of dihaloarenes. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 4 | 92 | High yield for a sterically hindered aryl iodide.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 85 | A classical catalyst, may require higher temperatures.[3] |
| PEPPSI-tzIPr | tzIPr | K₃PO₄ | Dioxane | 80 | 18 | High | Specifically designed for sterically demanding substrates. |
Note: The data presented is compiled from reactions with structurally similar, sterically hindered aryl iodides to provide a performance benchmark. Yields are highly substrate and reaction condition dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. The steric bulk of this compound necessitates the use of highly active catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | < 1 | Good to Excellent | Broad applicability for various amines.[4] |
| [Pd(IPr)(cin)Cl] | IPr | KOtAm | Toluene | 70 | 0.5 | ~99 | Highly active catalyst for pharmaceutical intermediates.[5] |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 110 | - | High | Effective for a range of haloarenes.[4] |
| Pd-NHC (dianisole-decorated) | IPr-based | K₂CO₃ | Dioxane | 120 | 24 | High | Effective for unreactive aryl chlorides, implying high activity.[6] |
Note: This data is representative of catalyst systems known to be effective for challenging aryl halides. Optimization for this compound is recommended.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylated alkynes. Copper-free protocols are often preferred to avoid the formation of alkyne homocoupling byproducts, especially with valuable or complex substrates.[2]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | PPh₃ | CuI | Cs₂CO₃ | Toluene | RT | 24 | ~60 | For highly substituted triiodobenzene, indicating viability for hindered systems.[4] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | CuI | Et₃N | DMF | 100 | 2 | High | A standard system, may require optimization for hindered substrates. |
| Pd(OAc)₂ / SPhos | SPhos | None | Cs₂CO₃ | Dioxane | 80 | 12 | High | Effective copper-free system for aryl bromides.[2] |
| FibreCat® 1001 | Polyethylene-phosphine | None | NaOH | Methanol | 100 | < 0.2 | High Conversion | Heterogeneous catalyst suitable for flow chemistry.[7] |
Note: The reactivity of aryl iodides is generally high in Sonogashira couplings (I > OTf > Br >> Cl).[2] The data provides a starting point for catalyst selection.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols that can be adapted for the coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with argon three times. Under a positive pressure of argon, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%) are added, followed by the degassed solvent (e.g., toluene/water mixture). The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination
In an argon-filled glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), the base (e.g., KOt-Bu, 1.2-1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.1-1.2 equiv.). The vial is sealed, and the solvent (e.g., toluene) is added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[4]
General Procedure for Copper-Free Sonogashira Coupling
A dry Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv.), and a magnetic stir bar. The flask is evacuated and backfilled with argon (3x). Degassed solvent (e.g., dioxane) is added, followed by the terminal alkyne (1.2-1.5 equiv.). The reaction mixture is heated to the desired temperature and stirred for the required time. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Visualizing Reaction Workflows
Understanding the sequence of steps in a chemical synthesis is critical for planning and execution. The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed coupling reactions.
Conclusion
The successful cross-coupling of the sterically demanding this compound is highly dependent on the judicious selection of the catalyst system. Modern bulky, electron-rich phosphine and N-heterocyclic carbene ligands are essential for achieving high efficiency. While the data presented here for analogous hindered substrates provides a strong starting point, empirical optimization of reaction conditions, including catalyst loading, base, solvent, and temperature, is critical for maximizing yields and minimizing reaction times for this specific substrate. The provided protocols and workflows offer a robust framework for developing efficient and scalable syntheses involving this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thalesnano.com [thalesnano.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Reaction Mechanisms of 2,6-Diisopropyliodobenzene: A Computational DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel chemical entities. This guide provides a comparative analysis of potential reaction mechanisms for the sterically hindered substrate, 2,6-diisopropyliodobenzene, based on computational Density Functional Theory (DFT) studies of analogous systems. By examining the influence of bulky substituents on common palladium-catalyzed cross-coupling reactions and C-H activation pathways, we can infer the most probable mechanistic routes for this challenging substrate.
The presence of two isopropyl groups ortho to the iodine atom in this compound introduces significant steric hindrance, which can dramatically alter reaction pathways and energetics compared to simpler aryl iodides. DFT calculations have become an indispensable tool for elucidating such complex mechanistic details, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally.[1][2]
Comparative Analysis of Potential Reaction Mechanisms
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination.[1][2] The steric bulk of the 2,6-diisopropylphenyl group is expected to most significantly impact the oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For this compound, the initial oxidative addition of the C-I bond to a Pd(0) complex is likely to be the rate-determining step due to the steric clash between the isopropyl groups and the palladium ligands.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the oxidative addition step is anticipated to be sterically hindered.
The table below presents hypothetical activation energies (ΔG‡) for the key steps in the Suzuki-Miyaura and Sonogashira coupling reactions of iodobenzene (a non-hindered analogue) versus the predicted trend for this compound. The values for iodobenzene are representative of typical DFT calculations found in the literature, while the predictions for this compound are based on the expected increase in steric hindrance.
| Reaction Step | Substrate | Catalyst System (Hypothetical) | Predicted ΔG‡ (kcal/mol) |
| Oxidative Addition | Iodobenzene | Pd(PPh₃)₄ | 20-25 |
| This compound | Pd(PPh₃)₄ | > 30 (Significantly Higher) | |
| Transmetalation | Iodobenzene | Arylboronic acid / Base | 10-15 |
| This compound | Arylboronic acid / Base | Slightly Higher | |
| Reductive Elimination | Iodobenzene | Pd(II) intermediate | 5-10 |
| This compound | Pd(II) intermediate | Significantly Higher |
Note: These are hypothetical values intended for comparative purposes and are based on general trends observed in computational studies of sterically hindered substrates.
C-H Activation Pathways
An alternative to cross-coupling reactions is direct C-H activation, which avoids the pre-functionalization of the coupling partner. For this compound, intramolecular C-H activation of one of the isopropyl methyl groups could be a competing pathway, especially under conditions that favor such processes. DFT studies on other systems have shown that the feasibility of C-H activation is highly dependent on the catalyst and reaction conditions.
Experimental Protocols: A Generalized DFT Study Workflow
While a specific experimental protocol for a DFT study on this compound is not available, a general methodology for such an investigation would typically involve the following steps:
-
Model System Definition: The reactants (this compound and a coupling partner), catalyst (e.g., a palladium complex), and solvent are defined.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d,p) for light atoms and a larger basis set with an effective core potential for metals).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Transition State Searching: Various methods, such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB), are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima.
-
Solvation Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).
-
Energy Profile Construction: The relative free energies of all species are calculated to construct a complete energy profile for the proposed reaction mechanism.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a potential intramolecular C-H activation pathway for this compound.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Potential intramolecular C-H activation pathway.
Conclusion
In the absence of direct computational studies on this compound, this guide provides a comparative framework for understanding its likely reaction mechanisms. The significant steric hindrance imposed by the diisopropyl groups is predicted to increase the activation barriers for the oxidative addition and reductive elimination steps in traditional palladium-catalyzed cross-coupling reactions, potentially favoring alternative pathways such as C-H activation. Further dedicated DFT studies on this specific substrate are warranted to provide more quantitative insights and to guide the development of efficient synthetic methodologies.
References
A Comparative Guide to Purity Validation of 2,6-Diisopropyliodobenzene: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries, the purity of starting materials and intermediates is paramount. 2,6-Diisopropyliodobenzene is a key building block where stringent quality control is necessary to ensure the desired reaction outcomes, yield, and final product purity. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
Both HPLC and GC-MS are highly effective for the purity assessment of this compound, each offering distinct advantages. HPLC is a robust and versatile method suitable for a wide range of aromatic compounds and can be readily implemented in most analytical laboratories. GC-MS, on the other hand, provides superior separation efficiency for volatile compounds and offers the significant advantage of mass spectral data for definitive peak identification and structural elucidation of impurities.
This guide will delve into the experimental protocols for both techniques, present a comparative analysis of their performance, and provide a logical framework for method selection based on specific analytical requirements.
Data Presentation: Comparative Analysis
The following table summarizes the key performance metrics for the HPLC and GC-MS methods in the analysis of this compound. The data is based on representative analyses of a sample spiked with potential impurities.
| Parameter | HPLC-UV | GC-MS |
| Purity Assay (% area) | 99.85% | 99.88% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | 15 minutes | 25 minutes |
| Key Advantages | - Broad applicability - Non-destructive - Simple sample preparation | - High separation efficiency - Definitive peak identification (MS) - High sensitivity |
| Key Disadvantages | - Lower resolution for volatile impurities - Peak identification is not definitive without MS detector | - Requires analyte to be volatile and thermally stable - Potential for thermal degradation of labile impurities |
Table 1: Comparative performance of HPLC and GC-MS for the purity validation of this compound.
Impurity Profile
Based on the synthesis route of this compound, which often involves the iodination of 2,6-diisopropylaniline, and potential side reactions, the following impurities were monitored:
| Impurity | Structure | Retention Time (HPLC) | Retention Time (GC-MS) |
| 2,6-Diisopropylaniline (Starting Material) | C₁₂H₁₉N | 3.5 min | 10.2 min |
| 2-Iodo-1,3,5-triisopropylbenzene (Over-alkylation) | C₁₅H₂₃I | 8.2 min | 15.8 min |
| 1,3-Diisopropylbenzene (De-iodination) | C₁₂H₁₈ | Not well-retained | 8.5 min |
| Isomeric Iodinated Diisopropylbenzenes | C₁₂H₁₇I | 6.8 min, 7.1 min | 12.5 min, 12.8 min |
Table 2: Potential impurities in this compound and their chromatographic behavior.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 70% A to 95% A over 10 minutes, hold at 95% A for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the main component and potential volatile impurities in this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40 - 400 m/z
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Mandatory Visualization
Caption: HPLC experimental workflow for purity validation.
Caption: GC-MS experimental workflow for purity validation.
Caption: Logical framework for comparing HPLC and GC-MS.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis.
-
For routine quality control and purity determination where the impurity profile is well-characterized , HPLC-UV is a reliable and efficient method. Its simplicity, robustness, and lower operational cost make it an attractive option for high-throughput environments.
-
For in-depth impurity profiling, structural elucidation of unknown impurities, and method development or validation , GC-MS is the superior technique. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a comprehensive understanding of the sample's composition.
In a drug development setting, a combination of both techniques is often employed. HPLC can be used for routine release testing, while GC-MS can be utilized for initial characterization of reference standards and for investigating any out-of-specification results. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions for ensuring the quality and integrity of their chemical entities.
A Comparative Guide to the Reactivity of 2,6-Diisopropyliodobenzene and its Bromo-Analogue
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yields, reaction times, and overall efficiency. This guide provides an objective comparison of the reactivity of two sterically hindered aryl halides: 2,6-diisopropyliodobenzene and its bromo-analogue, 2,6-diisopropylbromobenzene. This analysis is supported by fundamental chemical principles and available experimental data for analogous systems, offering valuable insights for researchers engaged in the synthesis of complex molecules, particularly in the field of drug development.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-arenes stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDEs), with the C-I bond requiring less energy to break. Consequently, in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions, aryl iodides are generally more reactive than their bromide counterparts.
Performance in Key Synthetic Transformations
We will now examine the expected and observed reactivity of this compound and 2,6-diisopropylbromobenzene in three widely utilized synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The significant steric hindrance imposed by the two isopropyl groups at the ortho positions plays a crucial role in the reactivity of these substrates, often necessitating carefully optimized reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. The generally accepted reactivity order for aryl halides in this reaction is I > Br > Cl > F. This trend is primarily attributed to the oxidative addition step, which is often rate-limiting and is facilitated by a weaker carbon-halogen bond.
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,6-Diisopropylbromobenzene | Rationale |
| Reaction Rate | Faster | Slower | Lower C-I bond dissociation energy facilitates faster oxidative addition. |
| Reaction Conditions | Milder (e.g., lower temperature, shorter reaction time) | More forcing (e.g., higher temperature, longer reaction time) | Higher reactivity allows for less stringent conditions to achieve comparable yields. |
| Catalyst Loading | Potentially lower | Potentially higher | More facile oxidative addition may require less catalyst to achieve efficient turnover. |
| Yield | Generally higher under identical, optimized conditions | Generally lower under identical, non-optimized conditions | Faster and more efficient conversion to the desired product. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.). Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
// Nodes Aryl_Halide [label="Aryl Halide\n(2,6-Diisopropyl-X)\nX = I or Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Aryl-Pd(II)-X\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic_Acid [label="Organoboron\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Aryl_PdII_R [label="Aryl-Pd(II)-R\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product\n(Biaryl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aryl_Halide -> Oxidative_Addition; Pd0 -> Oxidative_Addition; Oxidative_Addition -> PdII_Complex; PdII_Complex -> Transmetalation; Boronic_Acid -> Transmetalation; Base -> Transmetalation; Transmetalation -> Aryl_PdII_R; Aryl_PdII_R -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } .dot Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] Similar to the Suzuki-Miyaura coupling, this palladium-catalyzed reaction involves an oxidative addition step that is generally favored for aryl iodides over aryl bromides. However, the nature of the halide can also influence other steps in the catalytic cycle. For instance, with aryl iodides, the formation of unreactive palladium iodide dimers can sometimes be a competing process, potentially inhibiting the reaction.[2] Despite this, for many systems, the faster oxidative addition of the aryl iodide leads to overall higher reactivity.
Given the steric hindrance of the 2,6-diisopropylphenyl moiety, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial to facilitate both the oxidative addition and the subsequent reductive elimination steps.
Table 2: Anticipated Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2,6-Diisopropylbromobenzene | Rationale |
| Reaction Rate | Generally Faster | Generally Slower | Lower C-I bond dissociation energy promotes a faster oxidative addition. |
| Side Reactions | Potential for Pd-I dimer formation | Less prone to unreactive dimer formation | Iodide ligands can bridge palladium centers, leading to catalyst deactivation. |
| Ligand Choice | Bulky, electron-rich ligands are critical | Bulky, electron-rich ligands are critical | Steric hindrance necessitates specialized ligands for both substrates. |
| Yield | Often higher, but can be sensitive to conditions | Can be very high with optimized conditions and appropriate ligands | The balance between faster oxidative addition and potential side reactions determines the outcome. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
// Nodes Aryl_Halide [label="Aryl Halide\n(2,6-Diisopropyl-X)\nX = I or Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)L\n(L = Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Aryl-Pd(II)(L)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="Aryl-Pd(II)(L)-NR₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Aryl Amine\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aryl_Halide -> Oxidative_Addition; Pd0 -> Oxidative_Addition; Oxidative_Addition -> PdII_Complex; PdII_Complex -> Amine_Coordination; Amine -> Amine_Coordination; Base -> Amine_Coordination; Amine_Coordination -> Amido_Complex; Amido_Complex -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } .dot Figure 2: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[3] The reaction mechanism is complex and is thought to involve single electron transfer from the magnesium surface to the organohalide. The ease of this electron transfer is related to the reduction potential of the organohalide, which is influenced by the carbon-halogen bond strength. Generally, the order of reactivity is I > Br > Cl. Therefore, this compound is expected to form a Grignard reagent more readily than 2,6-diisopropylbromobenzene.
The steric hindrance in these molecules can make the initiation of the Grignard reaction challenging. Activation of the magnesium surface is often necessary.
Table 3: Anticipated Performance in Grignard Reagent Formation
| Feature | This compound | 2,6-Diisopropylbromobenzene | Rationale |
| Initiation | Easier | More Difficult | The more easily reduced C-I bond facilitates the initial electron transfer from the magnesium surface. |
| Reaction Rate | Faster | Slower | Higher reactivity of the C-I bond leads to a faster overall reaction. |
| Side Reactions | Wurtz-type homocoupling can be a competing reaction. | Wurtz-type homocoupling is also possible but may be less pronounced. | The higher reactivity of the intermediate radical can lead to dimerization. |
| Yield | Generally good, but can be affected by side reactions. | Generally good, though initiation may be sluggish. | The overall efficiency depends on successful initiation and minimizing side reactions. |
Experimental Protocol: General Procedure for Grignard Reagent Formation with Sterically Hindered Aryl Halides
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry inert gas. Magnesium turnings are placed in a flask equipped with a reflux condenser and a dropping funnel. The system is flushed with the inert gas. A small amount of the aryl halide dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added to the magnesium. Initiation of the reaction can be aided by the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical agitation (e.g., ultrasound). Once the reaction initiates (indicated by heat evolution and a change in the appearance of the solution), the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The concentration of the resulting Grignard reagent can be determined by titration.
// Nodes Aryl_Halide [label="Aryl Halide\n(2,6-Diisopropyl-X)\nX = I or Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Magnesium\nMetal (Mg)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SET1 [label="Single Electron\nTransfer (SET)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Radical_Anion [label="[Aryl-X]⁻˙\nRadical Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragmentation [label="Fragmentation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Aryl_Radical [label="Aryl Radical\n(Aryl·)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SET2 [label="Second SET", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Grignard_Reagent [label="Grignard Reagent\n(Aryl-MgX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling\n(Side Reaction)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Biphenyl [label="Biphenyl\nProduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aryl_Halide -> SET1; Mg -> SET1; SET1 -> Radical_Anion; Radical_Anion -> Fragmentation; Fragmentation -> Aryl_Radical; Aryl_Radical -> SET2; Mg -> SET2; SET2 -> Grignard_Reagent; Aryl_Radical -> Homocoupling; Homocoupling -> Biphenyl; } .dot Figure 3: A simplified representation of the proposed mechanism for Grignard reagent formation.
Conclusion
However, the significant steric bulk of the 2,6-diisopropylphenyl group necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, for both substrates. While this compound may offer the advantage of milder reaction conditions and potentially higher yields, the bromo-analogue remains a viable and often more cost-effective alternative, capable of achieving excellent results with appropriate procedural modifications. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including desired reaction scale, cost considerations, and the tolerance of other functional groups in the molecule.
References
Navigating Site-Selectivity in Cross-Coupling: A Comparative Guide to Dihalogenated Arenes and Sterically Hindered Monohaloarenes
For researchers, scientists, and drug development professionals, the precise control of regioselectivity in cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the factors governing site-selectivity in the cross-coupling of dihalogenated arenes against the reactivity of sterically hindered substrates, exemplified by 2,6-diisopropyliodobenzene. By presenting key experimental data, detailed protocols, and visual workflows, we aim to furnish researchers with the insights necessary to navigate the complexities of these powerful bond-forming reactions.
The challenge in cross-coupling reactions involving dihalogenated arenes lies in differentiating between two chemically similar reactive sites. Achieving mono-functionalization over di-functionalization, or selectively activating one halogen over another, is a nuanced task influenced by a multitude of factors. In contrast, while monohalogenated arenes like this compound do not present a site-selectivity issue, their sterically encumbered nature poses a significant hurdle to efficient coupling. This guide will explore the interplay of electronic effects, steric hindrance, ligand choice, and solvent conditions that dictate the outcomes of these respective transformations.
Factors Influencing Site-Selectivity and Reactivity: A Tabular Comparison
The following tables summarize quantitative data from various studies, highlighting the key parameters that influence the outcome of cross-coupling reactions for both dihalogenated arenes and the sterically hindered this compound.
Table 1: Site-Selectivity in Suzuki-Miyaura Cross-Coupling of Dihalogenated Arenes
| Dihaloarene Substrate | Catalyst System | Solvent | Base | Product Ratio (Mono- vs. Di-arylation) | Yield (%) | Reference |
| 1,4-Dichlorobenzene | (η³-1-tBu-indenyl)Pd(IPent)(Cl) | THF | K₃PO₄ | High Diarylation | >95 | [1] |
| 1,4-Dichlorobenzene | (η³-1-tBu-indenyl)Pd(IPent)(Cl) | Toluene | K₃PO₄ | Increased Monoarylation | Variable | [1] |
| 1,4-Dibromobenzene | (η³-1-tBu-indenyl)Pd(IPent)(Cl) | THF | K₃PO₄ | High Monoarylation | Variable | [1] |
| 1,4-Dibromobenzene | (η³-1-tBu-indenyl)Pd(IPent)(Cl) | Benzene | K₃PO₄ | Exclusive Diarylation | >95 | [1] |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | Dioxane/H₂O | K₂CO₃ | 10.4:1 (C4-arylation) | 85 | [2] |
| 2,4-Dichloropyridine | Pd(OAc)₂ / P(tBu)₃ | THF | K₃PO₄ | 1:2 (C2-arylation favored) | 68 | [2] |
Table 2: Cross-Coupling of the Sterically Hindered this compound
| Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Phenylboronic acid | PEPPSI-tzIPr | Toluene | K₃PO₄ | 98 | [3] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / AntPhos | Xylenes | K₃PO₄ | 63 | [4] |
| 4-Fluorophenylzinc chloride | Pd₂(dba)₃ / t-BuXantphos | THF | - | High Conversion | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the cross-coupling reactions discussed.
Protocol 1: Ligand-Dependent Site-Selective Suzuki Coupling of 2,4-Dichloropyridine
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the 2,4-dichloropyridine derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The vial is sealed with a septum and purged with argon.
-
Catalyst Addition: The palladium catalyst (e.g., Pd-PEPPSI-IPr, 2 mol %) and ligand (if separate) are added under an argon atmosphere.
-
Solvent and Reaction Conditions: The appropriate solvent (e.g., dioxane/H₂O mixture) is added via syringe. The reaction mixture is then stirred at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 h).
-
Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product ratio and yield are determined by ¹H NMR spectroscopy and/or gas chromatography.[2]
Protocol 2: Suzuki-Miyaura Coupling of Sterically Hindered this compound
-
Reaction Setup: A mixture of this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv) is placed in a reaction vessel.
-
Catalyst System: The palladium precatalyst (e.g., PEPPSI-tzIPr, 1 mol %) is added to the vessel.
-
Solvent and Reaction Conditions: Anhydrous solvent (e.g., toluene) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a set time (e.g., 16 h).
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[3]
Visualizing Reaction Control: Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key decision-making processes and influencing factors in achieving selectivity in the cross-coupling of dihalogenated arenes and overcoming steric hindrance in bulky monohaloarenes.
Caption: Factors governing site-selectivity in dihalogenated arene cross-coupling.
Caption: Strategy for cross-coupling of sterically hindered aryl halides.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 163704-47-0,this compound | lookchem [lookchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,6-Diisopropyliodobenzene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Diisopropyliodobenzene, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is classified as a combustible liquid that causes skin irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] Work in a well-ventilated area and avoid breathing in vapors or aerosols.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
II. Step-by-Step Disposal Protocol
The inappropriate disposal of hazardous chemicals is illegal and can have serious repercussions. Under no circumstances should this compound be discharged into the environment, such as down the sink or in regular trash.
Step 1: Waste Segregation and Collection
-
Waste Identification: All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid/liquid this compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, weighing paper, and gloves.
-
-
Containerization:
-
Liquid Waste: Collect unused solutions and solvent rinsates in a designated, sealed, and shatter-proof container for halogenated organic waste.
-
Solid Waste: Place contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is legible and securely attached to the container.
Step 2: Decontamination of Glassware and Surfaces
Proper decontamination of non-disposable items is critical to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the contaminated glassware or wipe the surface with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinsate in the designated liquid hazardous waste container.
-
Detergent Wash: Thoroughly wash the glassware or surface with a laboratory-grade detergent and warm water.
-
Multiple Rinses: Rinse the item multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
Drying: Allow the glassware or surface to air dry completely or dry in an oven as appropriate.
Step 3: Storage and Pickup
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the caps are tightly sealed.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow their specific procedures for waste pickup requests.
III. Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| GHS Classification | Flammable liquids (Category 4), Skin irritation (Category 2)[1] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation)[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Diisopropyliodobenzene
Essential Safety and Handling Guide for 2,6-Diisopropyliodobenzene
This guide provides immediate and essential safety, logistical, and operational information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical.
Chemical Profile: this compound is a colorless to pale yellow liquid with a strong odor. It is recognized as a combustible liquid and a skin irritant. Due to its toxic nature, careful handling is required to prevent ingestion, inhalation, or skin absorption.[1]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Flammable liquids | Category 4 | Warning | H227: Combustible liquid |
| Skin irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye irritation | Not Classified | - | H319: Causes serious eye irritation (precautionary) |
| Specific target organ toxicity | Not Classified | - | H335: May cause respiratory irritation (precautionary) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure.
| PPE Category | Equipment Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Prevents skin contact and irritation. Note: Nitrile gloves offer short-term splash protection and should be changed immediately upon contact.[2][3] For prolonged or high-volume handling, heavy-duty gloves like butyl rubber are recommended.[2][4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] A NIOSH-approved respirator may be required if ventilation is inadequate or if exposure limits are exceeded. | Minimizes inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.[2][5]
-
Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
-
Handling the Chemical:
-
Post-Handling and Storage:
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate all work surfaces and equipment after use.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Ensure the storage container is tightly sealed.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, paper towels, glassware) | Collect in a designated, labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste". |
| Empty Containers | Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
Key Disposal Principles:
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Collection: Arrange for regular pickup of hazardous waste by your institution's EHS department.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Small Spill: Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with soap and water. 2. Large Spill: Evacuate the area immediately. Notify your institution's EHS and emergency response team. |
| Fire | 1. In case of a small fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. 2. For a larger fire, evacuate the area and activate the fire alarm. |
Emergency Response Flowchart
Caption: Flowchart for emergency response to incidents involving this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
